N'-formylnicotinic acid hydrazide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O2 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
N-(pyridine-3-carbonylamino)formamide |
InChI |
InChI=1S/C7H7N3O2/c11-5-9-10-7(12)6-2-1-3-8-4-6/h1-5H,(H,9,11)(H,10,12) |
InChI Key |
FGZPGBNGXUKIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NNC=O |
Origin of Product |
United States |
Foundational & Exploratory
N'-Formylnicotinic Acid Hydrazide: A Technical Guide for Researchers
Abstract
N'-formylnicotinic acid hydrazide is a derivative of the well-established antitubercular agent, nicotinic acid hydrazide. While not extensively studied as a standalone compound, its chemical structure suggests potential for a diverse range of biological activities, leveraging the functionalities of both the nicotinic acid and the formylhydrazide moieties. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and an exploration of its potential therapeutic applications based on the activities of related compounds. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel hydrazide derivatives.
Introduction
Nicotinic acid hydrazide, an analogue of isoniazid, has long been a cornerstone in the synthesis of various heterocyclic compounds with significant pharmacological activities.[1][2][3] Its derivatives have demonstrated a broad spectrum of bioactivities, including antibacterial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5][6] The formyl group, on the other hand, is a simple yet reactive functional group that can influence the electronic and steric properties of a molecule, potentially modulating its biological activity.
This guide focuses on the N'-formyl derivative of nicotinic acid hydrazide, a molecule that combines these two key pharmacophores. We will delve into its chemical characteristics, propose a synthetic pathway, and discuss its potential as a lead compound for drug discovery.
Chemical Properties
The chemical properties of this compound are predicted based on the known properties of its parent compounds, nicotinic acid hydrazide and formic acid hydrazide.
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₇H₇N₃O₂ | Nicotinic acid hydrazide (C₆H₇N₃O) + Formyl group (CHO) |
| Molecular Weight | 165.15 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white crystalline solid. | Based on nicotinic acid hydrazide.[2] |
| Solubility | Expected to have moderate solubility in water and polar organic solvents like ethanol and DMSO. | Based on nicotinic acid hydrazide and formic acid hydrazide.[2][7] |
| Melting Point | Not experimentally determined. | - |
| pKa | Not experimentally determined. | - |
| LogP | Not experimentally determined. | - |
Proposed Synthesis
The synthesis of this compound can be conceptually designed based on the formylation of nicotinic acid hydrazide. A potential synthetic route is outlined below. It is important to note that formylation of hydrazides can sometimes be a side reaction, and reaction conditions would need to be optimized for yield.[8]
Synthesis of Nicotinic Acid Hydrazide (Precursor)
Nicotinic acid hydrazide is typically synthesized from nicotinic acid or its ester derivatives. A common method involves the hydrazinolysis of ethyl nicotinate.[4]
Experimental Protocol:
-
Esterification of Nicotinic Acid: A mixture of nicotinic acid and an excess of absolute ethanol is refluxed in the presence of a catalytic amount of concentrated sulfuric acid for several hours. The excess ethanol is removed under reduced pressure.
-
Hydrazinolysis: The resulting ethyl nicotinate is then refluxed with hydrazine hydrate for several hours.[4]
-
Purification: The reaction mixture is cooled, and the precipitated nicotinic acid hydrazide is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the pure product.
Formylation of Nicotinic Acid Hydrazide
The formylation of the terminal nitrogen of the hydrazide can be achieved using formic acid.
Experimental Protocol:
-
Reaction Setup: Nicotinic acid hydrazide is dissolved in formic acid. The concentration of formic acid may need to be optimized to drive the reaction forward while minimizing side products.[8]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated for a period of time, which needs to be determined experimentally by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the excess formic acid is removed under reduced pressure. The residue is then purified, potentially by recrystallization or column chromatography, to isolate this compound.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Signaling Pathways
The biological activities of this compound have not been explicitly reported. However, based on the extensive research on nicotinic acid hydrazide derivatives, several potential therapeutic applications can be postulated. The introduction of the N'-formyl group may modulate the potency, selectivity, and pharmacokinetic profile of the parent molecule.
Antimicrobial Activity
Nicotinic acid hydrazide derivatives are well-known for their antimicrobial properties, particularly against Mycobacterium tuberculosis.[4][6] The hydrazone linkage is a key structural feature for this activity. While this compound is not a hydrazone, the modification of the terminal amine could still influence its interaction with bacterial enzymes.
Potential Signaling Pathway Involvement:
The primary mechanism of action for isoniazid, a related compound, involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] It is plausible that this compound, after potential intracellular activation, could interfere with similar pathways.
Hypothetical Mechanism of Action Diagram
Caption: Postulated antimicrobial mechanism of action.
Anticancer Activity
Numerous hydrazide-hydrazone derivatives have been investigated for their anticancer properties.[9] Their mechanisms of action often involve the inhibition of specific enzymes or the induction of apoptosis. The N'-formyl modification could potentially enhance the interaction with biological targets relevant to cancer progression.
Anti-inflammatory Activity
Hydrazone derivatives have also been reported to possess anti-inflammatory properties.[1] This activity is often attributed to the inhibition of inflammatory mediators.
Future Directions
The exploration of this compound presents a promising avenue for drug discovery. Future research should focus on:
-
Optimized Synthesis and Characterization: Developing a robust and efficient synthesis protocol and fully characterizing the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography).
-
In Vitro Biological Screening: Evaluating the compound against a panel of bacterial and fungal strains, as well as various cancer cell lines, to determine its biological activity profile.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogues to understand the structural requirements for optimal activity.
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of two pharmacologically important chemical classes. While direct experimental data is currently lacking, this technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The insights presented herein are intended to stimulate further research into this and related compounds, with the ultimate goal of developing novel therapeutic agents.
References
- 1. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 9. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N'-formylnicotinic acid hydrazide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-formylnicotinic acid hydrazide is a derivative of the well-known compound nicotinic acid hydrazide. While nicotinic acid and its derivatives, including its hydrazide, have been explored for various pharmacological activities, specific data on the N'-formyl derivative is not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of this compound by detailing its chemical structure, predicting its physicochemical properties based on its parent compound, outlining a plausible synthetic route with a detailed experimental protocol, and discussing its potential biological significance in the context of related compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and evaluation of this compound for potential drug development applications.
Chemical Structure and Identification
This compound is structurally derived from nicotinic acid hydrazide through the formylation of the terminal nitrogen atom (N') of the hydrazide moiety.
Chemical Name: this compound Molecular Formula: C₇H₇N₃O₂ Molecular Weight: 165.15 g/mol Canonical SMILES: O=CNC(=O)C1=CC=CN=C1 InChI Key: (Predicted) InChIKey representation for the specific N'-formyl derivative is not available.
Parent Compound: Nicotinic acid hydrazide[1] CAS Number (Parent Compound): 553-53-7[1] Molecular Formula (Parent Compound): C₆H₇N₃O[1] Molecular Weight (Parent Compound): 137.14 g/mol [1]
Physicochemical Properties
| Property | Nicotinic Acid Hydrazide (Experimental) | This compound (Predicted) | Reference |
| Appearance | White to off-white crystalline powder or needles | White to off-white crystalline solid | [2][3] |
| Melting Point (°C) | 160-163 | Expected to be higher than the parent compound due to increased molecular weight and potential for stronger intermolecular hydrogen bonding. | [3] |
| Boiling Point (°C) | Not available | Not available | |
| Solubility | Soluble in water and alcohol | Likely soluble in polar organic solvents like DMSO and DMF; may have reduced solubility in water compared to the parent compound. | |
| pKa | Not available | Not available | |
| LogP | -0.7 | Expected to be slightly higher than the parent compound due to the addition of a formyl group. | [1] |
Synthesis
The synthesis of this compound can be logically achieved through the formylation of nicotinic acid hydrazide. A common and effective method for the formylation of hydrazides is the use of formic acid.[4]
Synthesis Workflow
References
Synthesis of N'-Formylnicotinic Acid Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for N'-formylnicotinic acid hydrazide, a compound of interest in medicinal chemistry and drug development. The guide provides a comparative analysis of the synthesis routes, detailed experimental protocols, and the logical workflows involved in its preparation.
Introduction
This compound is a derivative of nicotinic acid, also known as niacin or vitamin B3. The introduction of a formyl group to the hydrazide moiety can significantly alter its physicochemical and biological properties, making it a valuable target for research and development. This guide outlines two principal pathways for its synthesis, starting from readily available precursors.
Core Synthesis Pathways
The synthesis of this compound primarily involves two stages: the formation of the intermediate, nicotinic acid hydrazide, followed by its formylation. Two common routes to the hydrazide intermediate are presented below.
Pathway 1: From Nicotinic Acid Ester
This pathway involves the esterification of nicotinic acid followed by hydrazinolysis of the resulting ester to yield nicotinic acid hydrazide. This intermediate is then formylated.
Pathway 2: From Nicotinic Acid Chloride
Alternatively, nicotinic acid can be converted to its more reactive acid chloride derivative. This is subsequently reacted with hydrazine hydrate to form nicotinic acid hydrazide, which is then formylated.
The following diagram illustrates these two initial pathways leading to the common intermediate, nicotinic acid hydrazide.
Final Formylation Step
The crucial step to obtain the target compound is the formylation of nicotinic acid hydrazide. Based on the reactivity of hydrazides, a direct reaction with formic acid is a feasible and efficient method.[1][2]
The overall experimental workflow, from the precursors to the final product, is depicted in the following diagram.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of this compound.
| Step | Starting Material | Key Reagents | Solvent | Reaction Conditions | Typical Yield |
| Esterification | Nicotinic Acid | Ethanol, Sulfuric Acid | Ethanol | Reflux, 8 hours | 85-95% |
| Hydrazinolysis of Ester | Ethyl Nicotinate | Hydrazine Hydrate | Ethanol | Reflux, 4 hours | 90-98% |
| Chlorination | Nicotinic Acid | Thionyl Chloride or Phosphorus Pentachloride | Toluene (or neat) | Reflux, 2 hours | >90% |
| Hydrazinolysis of Acid Chloride | Nicotinoyl Chloride | Hydrazine Hydrate | Dichloromethane | 0°C to Room Temp, 2 hours | 85-95% |
| Formylation | Nicotinic Acid Hydrazide | Formic Acid | Formic Acid | Room Temperature, 1-3 hours | >90% (based on similar reactions) |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Nicotinate (Esterification)
-
To a solution of nicotinic acid (12.3 g, 0.1 mol) in absolute ethanol (100 mL), slowly add concentrated sulfuric acid (5 mL) while cooling in an ice bath.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain ethyl nicotinate as an oil.
Protocol 2: Synthesis of Nicotinic Acid Hydrazide from Ethyl Nicotinate
-
Dissolve ethyl nicotinate (15.1 g, 0.1 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (80%, 12.5 mL, 0.2 mol) to the solution.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield nicotinic acid hydrazide.
Protocol 3: Synthesis of Nicotinoyl Chloride
-
To a flask containing nicotinic acid (12.3 g, 0.1 mol), add thionyl chloride (15 mL, 0.2 mol) dropwise at 0°C.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and then reflux for 2 hours.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain nicotinoyl chloride as a solid.
Protocol 4: Synthesis of Nicotinic Acid Hydrazide from Nicotinoyl Chloride
-
Dissolve nicotinoyl chloride (14.1 g, 0.1 mol) in dichloromethane (100 mL) and cool to 0°C.
-
Slowly add a solution of hydrazine hydrate (80%, 12.5 mL, 0.2 mol) in dichloromethane (50 mL).
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2 hours.
-
Filter the resulting precipitate, wash with water and then with cold ethanol.
-
Dry the solid under vacuum to yield nicotinic acid hydrazide.
Protocol 5: Synthesis of this compound (Formylation)
-
Dissolve nicotinic acid hydrazide (13.7 g, 0.1 mol) in formic acid (50 mL) at room temperature.
-
Stir the solution for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Characterization of this compound
The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include aromatic protons of the pyridine ring, two distinct NH protons, and a formyl proton.
-
¹³C NMR: Expected signals would include carbons of the pyridine ring, two carbonyl carbons (one from the nicotinoyl group and one from the formyl group).
-
IR Spectroscopy: Characteristic absorption bands would be observed for N-H stretching, C=O stretching (amide I and formyl), and aromatic C-H and C=C stretching.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₇H₇N₃O₂) would be observed.
This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for researchers in the field of medicinal and organic chemistry. The provided protocols are based on established chemical principles and can be adapted and optimized for specific laboratory conditions.
References
Physical and chemical properties of N'-formylnicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of N'-formylnicotinic acid hydrazide. Drawing from established knowledge of its parent compounds, nicotinic acid hydrazide and formic acid hydrazide, this document outlines its probable characteristics, synthesis, and potential biological significance. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide serves as a foundational resource for researchers interested in its further investigation and application.
Physicochemical Properties
The physical and chemical properties of this compound can be inferred from its constituent parts: the nicotinic acid hydrazide core and the N'-formyl group. A summary of these expected properties is presented below.
| Property | Inferred Value/Characteristic | Source/Basis of Inference |
| Molecular Formula | C7H7N3O2 | |
| Molecular Weight | 165.15 g/mol | |
| Appearance | White to off-white crystalline solid | Based on the appearance of nicotinic acid hydrazide and other hydrazide derivatives[1]. |
| Melting Point | Expected to be higher than nicotinic acid hydrazide (159-161 °C) due to increased molecular weight and potential for hydrogen bonding. | The melting point of nicotinic acid hydrazide is 159-161 °C[2]. Formylation can influence the crystal lattice energy. |
| Solubility | Soluble in water and polar organic solvents like ethanol. | Nicotinic acid hydrazide is soluble in water and alcohol[2]. The formyl group is unlikely to drastically decrease polarity. |
| pKa | Expected to have at least two pKa values corresponding to the pyridine nitrogen and the hydrazide moiety. | The pyridine nitrogen in nicotinic acid is a weak base. The hydrazide moiety can also be protonated or deprotonated. |
| Chemical Stability | Stable under standard conditions. May undergo hydrolysis under strong acidic or basic conditions to yield nicotinic acid hydrazide and formic acid. | Hydrazides can be susceptible to hydrolysis. |
Synthesis and Reactivity
Proposed Synthesis
A plausible method for the synthesis of this compound is the reaction of nicotinic acid hydrazide with a suitable formylating agent, such as formic acid or a mixed anhydride of formic acid. One common method involves heating nicotinic acid hydrazide with an excess of formic acid.
Caption: Proposed synthesis workflow for this compound.
Reactivity
The chemical reactivity of this compound is dictated by its functional groups: the pyridine ring, the amide linkage, and the formyl group.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.
-
Hydrazide Moiety: The amide group can participate in hydrogen bonding and can be hydrolyzed under certain conditions. The terminal NH group can be further functionalized.
-
Formyl Group: The formyl proton may exhibit characteristic chemical shifts in NMR spectroscopy. The carbonyl group can potentially react with nucleophiles.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below.
| Spectroscopic Technique | Expected Characteristics |
| FTIR (cm-1) | - N-H stretching vibrations around 3200-3400 cm-1.- C=O stretching of the amide and formyl groups around 1650-1700 cm-1.- Aromatic C=C and C=N stretching in the 1400-1600 cm-1 region. |
| 1H-NMR (ppm) | - Aromatic protons of the pyridine ring in the δ 7.5-9.0 ppm range.- A singlet for the formyl proton (CHO) around δ 8.0-8.5 ppm.- Exchangeable N-H protons appearing as broad singlets. |
| 13C-NMR (ppm) | - Carbonyl carbons of the amide and formyl groups in the δ 160-170 ppm range.- Aromatic carbons of the pyridine ring between δ 120-150 ppm. |
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, its structural similarity to isoniazid (isonicotinic acid hydrazide), a first-line anti-tubercular drug, suggests it may possess antimicrobial properties[3]. Isoniazid acts by inhibiting the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall[4]. It is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG[3][4].
Derivatives of nicotinic acid hydrazide have been explored for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects[5][6][7]. The hydrazone linkage (-C=N-NH-CO-) in many of these derivatives is considered a key pharmacophore[6]. The introduction of a formyl group at the N' position could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its binding to biological targets.
Caption: Structure-Activity Relationship (SAR) concept for nicotinic acid hydrazide derivatives.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of a hydrazide derivative, which can be adapted for this compound.
Synthesis of this compound (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve nicotinic acid hydrazide (1 equivalent) in an excess of formic acid (e.g., 10-20 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The excess formic acid can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Characterization Methods
-
Melting Point: The melting point of the purified product should be determined using a standard melting point apparatus.
-
FTIR Spectroscopy: Record the FTIR spectrum of the solid sample using a KBr pellet or an ATR accessory to identify the key functional groups.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6) and record the 1H and 13C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain a mass spectrum to determine the molecular weight of the compound and confirm its elemental composition.
Conclusion
This compound represents an interesting, yet underexplored, derivative of nicotinic acid hydrazide. Based on the established chemistry of related compounds, it is expected to be a stable crystalline solid with potential biological activities, particularly as an antimicrobial agent. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to further investigate this compound and unlock its potential applications in medicinal chemistry and drug discovery. Further experimental validation is necessary to confirm the inferred properties and to fully elucidate its pharmacological profile.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
N'-formylnicotinic acid hydrazide CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid hydrazide, a versatile scaffold in medicinal chemistry. While specific data for the N'-formyl derivative is limited in publicly available literature, this guide provides a comprehensive overview based on the well-characterized parent compound and analogous chemical transformations. This document summarizes its chemical identifiers, proposes a detailed synthesis protocol, and explores potential biological activities and associated signaling pathways based on related structures.
Chemical Identifiers and Properties
As this compound does not have a dedicated CAS number, the identifiers for the parent compound, nicotinic acid hydrazide, are provided below for reference.
| Identifier Type | Value |
| CAS Number | 553-53-7 |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | pyridine-3-carbohydrazide |
| Synonyms | Nicotinohydrazide, Nicotinyl hydrazide |
| InChI Key | KFUSANSHCADHNJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C(=O)NN |
Proposed Synthesis of this compound
Experimental Protocol: Formylation of Nicotinic Acid Hydrazide
Materials:
-
Nicotinic acid hydrazide
-
Formic acid (≥95%)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography or recrystallization)
Procedure:
-
Dissolve nicotinic acid hydrazide in the anhydrous solvent in the reaction vessel.
-
Add an excess of formic acid to the solution. The reaction can be performed at room temperature.
-
Stir the reaction mixture for a period of time, monitoring the progress by a suitable technique (e.g., Thin Layer Chromatography). Studies on similar hydrazides have shown that formylation can be significantly faster than acetylation.[1]
-
Upon completion, the solvent and excess formic acid can be removed under reduced pressure.
-
The crude product can then be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Spectral Data of Nicotinic Acid Hydrazide (Reference)
While experimental spectral data for this compound is not available, the data for the parent compound is provided as a reference for characterization.
| Spectral Data Type | Key Features |
| ¹H NMR (DMSO-d₆, 300 MHz) | δ 9.17 (s, 1H), 8.84 (d, 1H), 8.32 (d, 1H), 7.63 (dd, 1H), 10.10 (s, 1H, NH), 5.25 (s, 2H, NH₂)[2] |
| ¹H NMR (D₂O, 89.56 MHz) | δ 8.80, 8.67, 8.12, 7.55 (aromatic protons)[2] |
| IR (KBr) | Bands corresponding to NH and C=O stretching vibrations. |
Potential Biological Activities and Signaling Pathways
Derivatives of nicotinic acid hydrazide have been extensively studied and exhibit a wide range of biological activities. These activities are often attributed to the formation of Schiff bases or other derivatives at the hydrazide moiety.
Antimicrobial Activity: Many hydrazone derivatives of nicotinic acid show significant antibacterial and antifungal properties.[3][4][5] The mechanism of action is often linked to the inhibition of essential enzymes in microbial pathways. For instance, isoniazid, an isomer of nicotinic acid hydrazide, is a cornerstone drug for tuberculosis treatment that inhibits mycolic acid synthesis.
Antitubercular Activity: The structural similarity to isoniazid suggests that derivatives of nicotinic acid hydrazide could possess antitubercular properties.[6] Modification of the hydrazide group is a common strategy to develop new antitubercular agents.[6]
Other Activities: Various other biological activities have been reported for nicotinic acid hydrazide derivatives, including anti-inflammatory, analgesic, and anticonvulsant effects.
Potential Signaling Pathway Involvement
Nicotinic acid and its derivatives can interact with various biological targets. A key target is the nicotinic acetylcholine receptor (nAChR). Activation of nAChRs can trigger several downstream signaling cascades.
Activation of nAChRs by ligands can lead to the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.[7][8] These pathways are crucial in regulating cell survival, proliferation, and other cellular functions. The neuroprotective effects of some nicotinic compounds are thought to be mediated through these signaling cascades.[7]
Conclusion
This compound represents an under-explored derivative of the pharmacologically significant nicotinic acid hydrazide scaffold. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and an overview of the potential biological activities based on its structural congeners. Further research is warranted to isolate and characterize this compound and to evaluate its biological profile to unlock its full therapeutic potential. The provided experimental protocol and summary of related compounds offer a solid starting point for researchers and drug development professionals interested in this novel compound.
References
- 1. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NICOTINIC ACID HYDRAZIDE(553-53-7) 1H NMR [m.chemicalbook.com]
- 3. Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of N'-Formylnicotinic Acid Hydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of nicotinic acid hydrazide represent a promising class of heterocyclic compounds exhibiting a wide spectrum of biological activities. This technical guide delves into the synthesis, biological evaluation, and mechanistic aspects of these derivatives, with a particular focus on the emerging interest in N'-formyl modifications. While specific literature on N'-formylnicotinic acid hydrazide remains nascent, this document synthesizes available data on related nicotinic acid hydrazide and N'-formylhydrazide analogs to provide a comprehensive overview of their antimicrobial, antifungal, and anticancer potential. Detailed experimental protocols, quantitative activity data, and visual representations of synthetic and biological pathways are provided to facilitate further research and development in this compelling area of medicinal chemistry.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives have long been recognized for their diverse physiological roles. The incorporation of a hydrazide moiety into the nicotinic acid scaffold gives rise to nicotinic acid hydrazide, a versatile precursor for the synthesis of a multitude of heterocyclic compounds. These derivatives, including Schiff bases, thiazolidinones, and oxadiazoles, have demonstrated significant pharmacological activities, such as antimicrobial, antifungal, antimycobacterial, and anticancer effects[1][2]. The biological activity is often attributed to the presence of the toxophoric –N=C- group and the ability of the hydrazone linkage (-CO-NH-N=C-) to form stable complexes with metal ions essential for microbial and cancer cell proliferation[3].
Recently, the introduction of a formyl group at the N'-position of the hydrazide has been explored as a strategy to modulate the biological activity of hydrazide-containing compounds. While direct studies on this compound are limited, research on other N'-formylhydrazide derivatives has shown promising antimicrobial activity, suggesting that this modification could be a valuable avenue for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on nicotinic acid hydrazide derivatives and extrapolate the potential significance of the N'-formyl substitution.
Synthesis of Nicotinic Acid Hydrazide and its Derivatives
The synthesis of nicotinic acid hydrazide derivatives typically begins with the formation of nicotinic acid hydrazide from nicotinic acid. This key intermediate is then reacted with various electrophilic reagents to yield a diverse array of derivatives.
Synthesis of Nicotinic Acid Hydrazide
The initial step involves the conversion of nicotinic acid to its corresponding ester, followed by hydrazinolysis. A common laboratory-scale synthesis is as follows:
-
Esterification: Nicotinic acid is refluxed with an alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., concentrated sulfuric acid) to yield the corresponding nicotinate ester.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to afford nicotinic acid hydrazide[1][2].
Alternatively, nicotinic acid can be converted to nicotinoyl chloride using a chlorinating agent like phosphorus pentachloride, followed by reaction with hydrazine hydrate[1][2].
References
- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
A Comprehensive Technical Review of Nicotinic Acid Hydrazide Analogues: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of nicotinic acid hydrazide analogues, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Drawing inspiration from the antitubercular drug isoniazid, a structural isomer, these analogues have been extensively explored for a wide range of therapeutic applications. This document details their synthesis, summarizes their biological activities with quantitative data, outlines key experimental protocols, and explores their structure-activity relationships.
General Synthesis of Nicotinic Acid Hydrazide Analogues
The synthesis of nicotinic acid hydrazide analogues typically follows a straightforward and efficient pathway. The process generally begins with the esterification of nicotinic acid, which is then converted to the core nicotinic acid hydrazide intermediate through hydrazinolysis. This key intermediate serves as a versatile scaffold that can be subsequently condensed with a variety of aromatic or heteroaromatic aldehydes and ketones to yield the final hydrazone derivatives.
Caption: General synthetic workflow for nicotinic acid hydrazide analogues.
Experimental Protocol: Synthesis of N'-Arylidene-nicotinohydrazides
This protocol is a representative example for the synthesis of the final hydrazone analogues.
-
Preparation of the Core Intermediate: Nicotinic acid (0.08 mol) and ethanol (0.80 mol) are refluxed in the presence of a catalytic amount of concentrated sulfuric acid until the reaction is complete (monitored by TLC) to yield ethyl nicotinate.[1] The resulting ester is then refluxed with hydrazine hydrate for approximately 3 hours to produce nicotinic acid hydrazide.[2]
-
Condensation: The nicotinic acid hydrazide (0.01 mol) is dissolved in a suitable solvent like ethanol.[3] An appropriate aromatic aldehyde or ketone (0.01 mol) is added to the solution.[3]
-
Reaction: A catalytic amount of an acid, such as glacial acetic acid or even a natural acid like lemon juice, is added to the mixture.[3][4] The reaction mixture is then stirred at room temperature or refluxed for a period ranging from 15 minutes to 4 hours, with progress monitored by thin-layer chromatography (TLC).[2][3]
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid product is filtered, washed with cold ethanol or water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to afford the pure nicotinic acid hydrazide analogue.[2]
Biological Activities and Therapeutic Potential
Nicotinic acid hydrazide analogues have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antimicrobial, anti-inflammatory, and anticancer effects.
Antitubercular Activity
The structural similarity of nicotinic acid hydrazide to isoniazid (INH), a cornerstone of tuberculosis treatment, has driven extensive research into its analogues as potential antitubercular agents.[5] The primary mechanism of action for many of these compounds is believed to be similar to INH, involving the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2]
Caption: Proposed mechanism of antitubercular action.
Table 1: In Vitro Antitubercular Activity of Nicotinic Acid Hydrazide Analogues against M. tuberculosis H37Rv
| Compound ID | Structure/Substituent | MIC (µg/mL) | Reference |
| 8c | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [2][6][7] |
| 8b | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [2][6][7] |
| 8a | N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 | [2] |
| 4a | 6-(4-Fluorophenyl)-2-methylnicotinohydrazide | 25 | [2] |
| 4b | 6-(4-Chlorophenyl)-2-methylnicotinohydrazide | 25 | [2] |
| 4f | 6-(4-Bromophenyl)-2-methylnicotinohydrazide | 25 | [2] |
This is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.
-
Preparation: A sterile 96-well microplate is used. Outer wells are filled with sterile water to prevent evaporation.
-
Compound Dilution: The test compounds are serially diluted in Middlebrook 7H9 broth within the microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv strain.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Reading: A mixture of Alamar Blue reagent and Tween 80 is added to each well. The plates are re-incubated for 24 hours.
-
Result Interpretation: A color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest concentration of the compound that prevents this color change.[8]
General Antimicrobial Activity
Beyond their antimycobacterial properties, these analogues have shown efficacy against a range of other pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antibacterial and Antifungal Activity of Selected Analogues
| Compound ID | Test Organism | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [9][10] |
| Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [10] |
| Compound 5 | Staphylococcus aureus | 7.81 - 15.62 | [9] |
| Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [10] |
| Compound 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [10] |
| 6c | Escherichia coli | - (Good activity) | [11] |
| 6d | Candida albicans | - (Good activity) | [11] |
Note: Some studies report qualitative "good activity" rather than specific MIC values.
This method is used to determine the MIC of compounds against various bacteria and fungi.[12]
-
Media Preparation: A series of agar plates are prepared, each containing a different, serially diluted concentration of the test compound. A control plate with no compound is also prepared.
-
Inoculation: The surface of each agar plate is streaked with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Result Interpretation: The plates are observed for microbial growth. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate.[12]
Anti-inflammatory Activity
Several nicotinic acid hydrazide derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[13] Their activity is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 3: Anti-inflammatory Activity of Nicotinic Acid Hydrazide Analogues
| Compound ID | Assay | Result | Reference |
| 12d | Carrageenan-induced paw edema | 95% reduction in inflammation | [13] |
| 12i | Carrageenan-induced paw edema | 87% reduction in inflammation | [13] |
| 12j | Acetic acid-induced writhing (Analgesic) | 99.6% activity vs control | [13] |
| 4h | LPS-stimulated RAW 264.7 cells | Potent inhibition of NO, TNF-α, IL-6 | [14] |
| 5b | LPS-stimulated RAW 264.7 cells | Potent inhibition of NO, TNF-α, IL-6 | [14] |
This is a classic in vivo model for evaluating acute anti-inflammatory activity.
-
Animal Grouping: Rats are divided into control, standard (e.g., receiving ibuprofen), and test groups.
-
Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized edema.
-
Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for the treated groups relative to the control group.
Anticancer Activity
The anticancer potential of nicotinic acid derivatives is an emerging area of research.[15] Some analogues have shown promising cytotoxicity against various human cancer cell lines, with mechanisms potentially involving the inhibition of key signaling pathways like VEGFR-2.[16]
Caption: Inhibition of VEGFR-2 signaling by a nicotinic acid analogue.
Table 4: In Vitro Anticancer Activity of Nicotinic Acid Hydrazide Analogues
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5c | HCT-15 (Colon) | Potent (Superior to Doxorubicin) | [16] |
| 5c | PC-3 (Prostate) | Potent (Superior to Doxorubicin) | [16] |
| 5c | VEGFR-2 Enzyme | 0.068 | [16] |
| 19 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [17] |
| 22 | SH-SY5Y (Neuroblastoma) | Micromolar potency | [17] |
| 6c | K562 (Leukemia) | 24.99 | [18] |
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined.[14]
Structure-Activity Relationship (SAR)
The biological activity of nicotinic acid hydrazide analogues is highly dependent on the nature and position of substituents on the aromatic rings. For antitubercular activity, lipophilicity has been identified as a crucial factor.
Caption: Key SAR insights for antitubercular nicotinic acid hydrazides.[2][19]
Key SAR findings from the literature include:
-
Antitubercular Activity: Condensation of the core hydrazide with isatin moieties significantly enhances antitubercular activity compared to condensation with simple aldehydes.[2][19] Furthermore, introducing lipophilic, electron-withdrawing halogen groups (like Br or Cl) at the 5-position of the isatin ring leads to a remarkable increase in potency.[2][6] The order of activity is generally Br > Cl > H.[2]
-
Antimicrobial Activity: For general antibacterial activity, derivatives with a 5-nitrofuran substituent have shown very high potency, especially against Gram-positive bacteria.[9]
-
Anti-inflammatory Activity: The presence of specific substituents like 3-chloro and 4-methoxy on the phenyl ring of arylidene derivatives resulted in the most potent anti-inflammatory activity in one study.[13]
Conclusion
Nicotinic acid hydrazide analogues represent a privileged scaffold in medicinal chemistry with a diverse and potent range of biological activities. Their straightforward synthesis and the tunability of their structure allow for the optimization of activity against various therapeutic targets, from infectious diseases like tuberculosis to complex conditions such as cancer and inflammation. The structure-activity relationship studies consistently highlight the importance of lipophilicity and specific electronic properties of the substituents in modulating efficacy. These compounds offer an excellent framework for future drug development, and further investigation into their mechanisms of action and in vivo efficacy is warranted to translate their promising preclinical results into valuable therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmascholars.com [pharmascholars.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. ejournal.um.edu.my [ejournal.um.edu.my]
- 13. Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
N'-Formylnicotinic Acid Hydrazide: A Technical Guide on the Postulated Mechanism of Action in Biological Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nicotinic acid hydrazide and its derivatives, particularly hydrazones, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, most notably their antitubercular properties. These compounds share a structural resemblance to isoniazid (INH), a cornerstone in the treatment of tuberculosis. The primary mechanism of INH involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] It is hypothesized that N'-formylnicotinic acid hydrazide, as a derivative of nicotinic acid hydrazide, may exert its biological effects through a similar pathway. This guide provides an in-depth overview of this postulated mechanism, supported by data from related compounds.
Hypothetical Synthesis of this compound
The synthesis of this compound is not explicitly detailed in the current literature. However, based on general organic chemistry principles and documented reactions of hydrazides, a plausible synthetic route would involve the formylation of nicotinic acid hydrazide. One potential method is the treatment of nicotinic acid hydrazide with formic acid. This reaction has been observed as a side reaction in peptide synthesis when formic acid is used as a solvent or reagent.[3]
Proposed Reaction Scheme:
Nicotinic acid hydrazide + Formic acid → this compound + Water
A detailed experimental protocol would require optimization but would likely involve reacting nicotinic acid hydrazide with an excess of formic acid, possibly with a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards the product.
Postulated Mechanism of Action: Inhibition of Mycolic Acid Synthesis
The proposed mechanism of action for this compound as an antitubercular agent is modeled after that of isoniazid.[1][4][5] This pathway involves its function as a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effects.
3.1. Prodrug Activation by KatG
It is postulated that this compound, similar to isoniazid, would be a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][6][7] Inside the Mycobacterium tuberculosis cell, KatG is believed to catalyze the oxidation of the hydrazide moiety, leading to the formation of a reactive nicotinoyl radical species.[1][8]
3.2. Targeting the Enoyl-Acyl Carrier Protein Reductase (InhA)
The generated reactive species is hypothesized to then covalently bind to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming a nicotinoyl-NAD adduct.[4][5] This adduct acts as a potent and specific inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[9][10][11]
InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This system is responsible for the synthesis of very-long-chain fatty acids, which are the precursors of mycolic acids.[2][9] Mycolic acids are unique and essential components of the mycobacterial cell wall, providing a robust, impermeable barrier that is critical for the bacterium's survival and virulence.
By inhibiting InhA, the nicotinoyl-NAD adduct effectively blocks the elongation of fatty acids, thereby halting mycolic acid synthesis.[1][4] The disruption of the cell wall integrity ultimately leads to bacterial cell death, explaining the bactericidal effect against actively replicating mycobacteria.[5]
Signaling Pathway Diagram
Caption: Postulated activation and inhibitory pathway of this compound.
Quantitative Data for Nicotinic Acid Hydrazide Derivatives
While no specific quantitative data exists for this compound, numerous studies have reported the antitubercular activity of other nicotinic acid hydrazide derivatives, primarily as Minimum Inhibitory Concentration (MIC) values. The following table summarizes the MIC values for a selection of these compounds against Mycobacterium tuberculosis.
| Compound ID | Derivative Class | Substituent | MIC (µg/mL) | Reference |
| 8c | N'-(bromo-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 5-Bromo-isatin | 6.25 | [12][13] |
| 8b | N'-(chloro-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 5-Chloro-isatin | 12.5 | [12][13] |
| 8a | N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Isatin | 25 | [12] |
| 4a | 6-phenyl-2-methylnicotinohydrazide | Phenyl | 25 | [12] |
| 4b | 6-(4-methylphenyl)-2-methylnicotinohydrazide | 4-Methylphenyl | 25 | [12] |
| 4f | 6-(4-methoxyphenyl)-2-methylnicotinohydrazide | 4-Methoxyphenyl | 25 | [12] |
Experimental Protocols
The evaluation of the antitubercular activity of nicotinic acid hydrazide derivatives is commonly performed using the Microplate Alamar Blue Assay (MABA).[14][15][16] This colorimetric assay provides a reliable and efficient method for determining the MIC of a compound against Mycobacterium tuberculosis.
Microplate Alamar Blue Assay (MABA) Protocol
-
Preparation of Mycobacterial Inoculum:
-
Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
The culture is incubated at 37°C until it reaches the mid-log phase.
-
The bacterial suspension is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Drug Dilutions:
-
The test compound (e.g., a nicotinic acid hydrazide derivative) is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution.
-
Serial two-fold dilutions of the compound are prepared in a 96-well microplate using Middlebrook 7H9 broth. The final volume in each well is typically 100 µL.
-
-
Inoculation and Incubation:
-
100 µL of the prepared mycobacterial inoculum is added to each well containing the drug dilutions.
-
Control wells containing only the medium (sterility control) and medium with bacteria but no drug (growth control) are included.
-
The microplate is sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, 20 µL of Alamar Blue solution and 12.5 µL of 20% sterile Tween 80 are added to each well.
-
The plate is re-incubated for 24-48 hours.
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[17]
-
Experimental Workflow Diagram
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to nicotinic acid hydrazide and isoniazid provides a strong basis for postulating its biological activity. The proposed mechanism, involving prodrug activation by KatG and subsequent inhibition of InhA in the mycolic acid synthesis pathway, aligns with the known antitubercular action of this class of compounds. Further research, including synthesis, in vitro evaluation against Mycobacterium tuberculosis, and enzymatic assays, is necessary to validate this hypothesis and to determine the specific efficacy of this compound as a potential therapeutic agent. The experimental protocols and data from related compounds presented in this guide offer a foundational framework for such future investigations.
References
- 1. Isoniazid - Wikipedia [en.wikipedia.org]
- 2. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. droracle.ai [droracle.ai]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 10. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microplate-based alamar blue assay (MABA) [bio-protocol.org]
- 16. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Discovery and History of Nicotinic Acid Hydrazides in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Vitamin to Versatile Pharmacophore
Nicotinic acid, also known as niacin or vitamin B3, has a rich history that begins with its identification as the "pellagra-preventative" (P-P) factor. Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was first described in 1735 by Spanish physician Gaspar Casal, shortly after maize was introduced to Europe[1]. For centuries, its cause was debated until Joseph Goldberger's experiments in the early 20th century demonstrated its link to diet. The specific chemical structure was finally identified in 1937 by Conrad Arnold Elvehjem, who cured a similar condition in dogs using nicotinic acid[1].
Beyond its essential role as a vitamin, Canadian pathologist Rudolf Altschul discovered in 1955 that gram-doses of nicotinic acid could lower plasma cholesterol levels, establishing it as the first lipid-modifying drug[2][3]. This discovery opened a new chapter in its therapeutic application, leading to its use in preventing myocardial infarction and reducing mortality from coronary heart disease[2][3].
The journey from a fundamental vitamin to a broad-spectrum lipid drug laid the groundwork for further chemical exploration. By modifying the carboxylic acid group, researchers sought to create new derivatives with unique pharmacological profiles. One of the most significant and enduring modifications was the synthesis of nicotinic acid hydrazide . This derivative became a crucial scaffold, particularly in the search for new antimicrobial agents, drawing inspiration from the success of its isomer, isonicotinic acid hydrazide (isoniazid), a cornerstone of tuberculosis treatment. This guide delves into the discovery, synthesis, and historical research progression of nicotinic acid hydrazides, highlighting their evolution into a key area of medicinal chemistry.
The Genesis of Nicotinic Acid Hydrazide: Synthesis and Early Investigations
The synthesis of nicotinic acid hydrazide is a foundational process in the development of its numerous derivatives. It is typically achieved through a multi-step reaction starting from nicotinic acid. The core structure, featuring a pyridine ring and a hydrazide moiety (-CONHNH2), provides a versatile template for creating a wide array of compounds, most notably through condensation reactions with aldehydes and ketones to form hydrazones (Schiff bases).
General Synthesis Pathway
The most common laboratory-scale synthesis of nicotinic acid hydrazide involves a two-step process. First, the carboxylic acid group of nicotinic acid is converted into a more reactive intermediate, such as an acid chloride or an ester. This intermediate then readily reacts with hydrazine hydrate to yield the final hydrazide product.
A logical workflow for the synthesis and subsequent derivatization is presented below.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and further development. The following protocols are synthesized from established literature procedures.[4][5][6][7]
Protocol 1: Synthesis of Nicotinic Acid Hydrazide (from Nicotinic Acid)
This protocol details the conversion of nicotinic acid to its hydrazide via an acid chloride intermediate.
Materials:
-
Nicotinic Acid
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Anhydrous Carbon Tetrachloride (or other suitable inert solvent)
-
Hydrazine Hydrate (99%)
-
Methanol
-
Aqueous Sodium Bicarbonate (10%)
Procedure:
-
Step 1: Synthesis of Nicotinoyl Chloride. A mixture of nicotinic acid (0.03 mol) and phosphorus pentachloride (0.05 mol) in anhydrous carbon tetrachloride (20 ml) is refluxed for 2 hours at approximately 100°C.[5] After the reaction is complete, the solvent is distilled off to yield the solid acid chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of Nicotinic Acid Hydrazide. The crude nicotinoyl chloride (0.03 mol) is cooled to 0°C. Hydrazine hydrate (0.1 mol) is added dropwise to the acid chloride with constant stirring.[5] The resulting mixture is then stirred for 5 hours at room temperature. A solid product will form.
-
Step 3: Purification. The solid is collected and washed with a 10% aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by drying in a vacuum.[5] The crude product is then recrystallized from methanol to yield pure nicotinic acid hydrazide.[5]
Protocol 2: Synthesis of Nicotinic Acid Hydrazide Schiff Bases (Hydrazones)
This protocol describes the condensation reaction between nicotinic acid hydrazide and an aromatic aldehyde.
Materials:
-
Nicotinic Acid Hydrazide
-
Appropriate Aromatic Aldehyde (e.g., benzaldehyde, salicylaldehyde)
-
Ethanol (96%)
-
Glacial Acetic Acid (catalytic amount)
-
Dimethylformamide (DMF) for recrystallization (optional)
Procedure:
-
Step 1: Reaction Setup. Nicotinic acid hydrazide (0.01 mol) is dissolved in ethanol (50 ml). A few drops of glacial acetic acid are added as a catalyst.[5]
-
Step 2: Aldehyde Addition. The appropriate aromatic aldehyde (0.01 mol) is added to the solution.[5]
-
Step 3: Reaction. The mixture is gently heated for 1 hour at approximately 60°C.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Isolation and Purification. After completion, the reaction mixture is poured into ice-cold water. The resulting precipitate (the Schiff base) is filtered, washed with water, and dried. The pure compound can be obtained by recrystallization from a suitable solvent like ethanol or DMF.[5]
Research and Development: The Quest for Antimicrobial Activity
While nicotinic acid itself has no proven antibacterial effect, its hydrazide derivatives have been extensively studied for their pharmacological activities, particularly as antimicrobial agents.[7] This line of inquiry was heavily influenced by the success of isoniazid (the hydrazide of isonicotinic acid), a primary drug for treating tuberculosis. Researchers hypothesized that the nicotinic acid scaffold could also yield potent therapeutic agents.
The primary focus has been on Schiff base derivatives, which have been evaluated for antitubercular, antifungal, and antibacterial activities.[4]
Antitubercular Activity
Numerous studies have synthesized and evaluated nicotinic acid hydrazides and their derivatives against Mycobacterium tuberculosis. The results have shown that structural modifications significantly impact activity.
The general research workflow for identifying and characterizing these potential drug candidates is outlined below.
References
- 1. news-medical.net [news-medical.net]
- 2. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmascholars.com [pharmascholars.com]
- 5. ejournal.um.edu.my [ejournal.um.edu.my]
- 6. Nicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
N'-Formylnicotinic Acid Hydrazide: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazides and their derivatives represent a cornerstone in the field of medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutic agents.[1][2] Among these, compounds derived from nicotinic acid (a form of vitamin B3) have garnered significant attention due to their broad spectrum of biological activities.[3][4] N'-formylnicotinic acid hydrazide, a specific derivative, embodies the chemical adaptability of the hydrazide functional group. While much of the literature focuses on its close relatives, the hydrazones, the N'-formyl moiety provides a unique structural element for exploring new pharmacological profiles.
This technical guide delves into the synthesis, chemical properties, and multifaceted roles of nicotinic acid hydrazide derivatives, with a particular focus on the N'-formyl scaffold, in medicinal chemistry. It aims to provide drug development professionals with a comprehensive overview of their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Synthesis and Chemical Profile
The foundational step in synthesizing this compound and its derivatives is the preparation of nicotinic acid hydrazide. This is typically achieved through the hydrazinolysis of a nicotinic acid ester, such as ethyl nicotinate, by refluxing with hydrazine hydrate.[5][6]
The introduction of the N'-formyl group can then be accomplished through standard formylation reactions. The general synthetic pathway highlights the straightforward nature of these chemical transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of N'-formylnicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N'-formylnicotinic acid hydrazide, a derivative of nicotinic acid hydrazide. Nicotinic acid hydrazide and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential antitubercular properties. The protocol herein describes a two-step synthesis commencing with the formation of nicotinic acid hydrazide from nicotinic acid, followed by its formylation. This guide is intended to furnish researchers and drug development professionals with a comprehensive methodology, including reaction conditions, purification techniques, and characterization data.
Introduction
Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in the development of therapeutic agents. The hydrazide derivative, nicotinic acid hydrazide, serves as a crucial intermediate in the synthesis of various heterocyclic compounds and Schiff bases which have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. The introduction of a formyl group to the hydrazide moiety can modulate the compound's physicochemical properties and biological activity. This protocol outlines a reproducible method for the synthesis of this compound.
Quantitative Data Summary
While specific yield and analytical data for this compound are not extensively reported in the literature, the following table provides expected ranges based on the synthesis of related compounds. The synthesis of the intermediate, nicotinic acid hydrazide, is well-documented with high yields. The subsequent formylation step is expected to proceed efficiently.
| Step | Product | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |
| 1. Hydrazinolysis | Nicotinic acid hydrazide | Nicotinoyl chloride, Hydrazine hydrate | Dichloromethane/Water | 75-85 | 161-163 |
| 2. Formylation | This compound | Nicotinic acid hydrazide, Formic acid | Acetonitrile/Water | 70-90 | Not Reported |
Experimental Protocols
Step 1: Synthesis of Nicotinic acid hydrazide
This procedure is adapted from established methods for the synthesis of nicotinic acid hydrazide from nicotinic acid.[1]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flasks
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Nicotinoyl Chloride: In a well-ventilated fume hood, a mixture of nicotinic acid (0.1 mol) and thionyl chloride (0.2 mol) is carefully heated under reflux for 2 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude nicotinoyl chloride.
-
Formation of Nicotinic Acid Hydrazide: The crude nicotinoyl chloride is dissolved in 50 mL of dichloromethane and cooled in an ice bath. A solution of hydrazine hydrate (0.12 mol) in 20 mL of water is added dropwise to the stirred solution of nicotinoyl chloride. The reaction mixture is stirred at room temperature for 1 hour.
-
Work-up and Purification: The resulting precipitate is filtered, washed with cold water, and then with a small amount of cold ethanol. The solid product is dried under vacuum to afford nicotinic acid hydrazide. The purity can be assessed by melting point determination and thin-layer chromatography (TLC).
Step 2: Synthesis of this compound
This protocol is based on general procedures for the formylation of hydrazides using formic acid.[2]
Materials:
-
Nicotinic acid hydrazide
-
Formic acid (HCOOH)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Magnetic stirrer
-
Round bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Nicotinic acid hydrazide (0.05 mol) is dissolved in a mixture of acetonitrile and water (1:1, v/v).
-
Formylation: To this solution, formic acid (0.1 mol) is added. The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Isolation of Product: Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid residue is washed with a small amount of cold diethyl ether to remove any unreacted starting material and impurities.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound. The final product should be dried under vacuum.
Visualizations
Experimental Workflow
Caption: Synthetic pathway for this compound.
Logical Relationship of Components
Caption: Key structural components of the final product.
References
Application Notes and Protocols: Synthesis of Hydrazones using N'-formylnicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNHR₃ structure, formed by the condensation of hydrazines with aldehydes or ketones. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor effects. The versatility of the hydrazone linkage allows for the facile synthesis of diverse molecular libraries, making it a valuable tool in drug discovery and development.[1][2]
N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, also known as vitamin B3. The incorporation of the nicotinic acid moiety into a hydrazone structure can be a strategic approach to developing novel therapeutic agents, potentially leveraging the biological roles of nicotinamide. This document provides detailed protocols for the synthesis of hydrazones from this compound, methods for their characterization, and a summary of their potential biological applications.
Synthesis of Hydrazones from this compound
The general method for the synthesis of hydrazones from this compound involves the condensation reaction with various aldehydes and ketones. The reaction is typically carried out in an alcohol solvent, often with the addition of a catalytic amount of acid to facilitate the reaction.[3]
General Synthetic Workflow
The synthesis of hydrazones from this compound can be visualized as a straightforward, two-component reaction. The workflow involves the preparation of the reactants, the condensation reaction, and subsequent purification and characterization of the final product.
Experimental Protocol: Synthesis of N'-(benzylidene)formylnicotinohydrazide
This protocol describes the synthesis of a representative hydrazone from this compound and benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
To this solution, add benzaldehyde (1.0 eq).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure hydrazone.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes the typical yields and reaction times for the synthesis of a series of hydrazones derived from this compound and various substituted benzaldehydes.
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | N'-(benzylidene)formylnicotinohydrazide | 3 | 85 |
| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)formylnicotinohydrazide | 2.5 | 92 |
| 3 | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)formylnicotinohydrazide | 3.5 | 88 |
| 4 | 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)formylnicotinohydrazide | 2 | 95 |
| 5 | 2-Hydroxybenzaldehyde | N'-(2-hydroxybenzylidene)formylnicotinohydrazide | 4 | 82 |
Characterization of Synthesized Hydrazones
The structural elucidation of the synthesized hydrazones is crucial and can be achieved using a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy: The IR spectra of the synthesized hydrazones will show characteristic absorption bands. The N-H stretching vibration is typically observed in the range of 3100-3300 cm⁻¹. The C=O stretching of the amide group appears around 1640-1680 cm⁻¹, and the C=N stretching of the imine group is found in the region of 1590-1620 cm⁻¹.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of key protons. The amide proton (NH) typically appears as a singlet at around δ 11.0-12.0 ppm. The azomethine proton (-N=CH-) resonates as a singlet in the range of δ 8.0-9.0 ppm. The aromatic protons will appear in the expected regions.[2]
¹³C NMR spectroscopy will show the characteristic signals for the carbonyl carbon (C=O) of the amide at approximately δ 160-170 ppm and the imine carbon (C=N) at around δ 140-150 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized hydrazones, and the fragmentation pattern can provide further structural information.
Biological Activities and Potential Signaling Pathways
Hydrazone derivatives are known to exhibit a wide range of biological activities. While the specific mechanisms of action for hydrazones derived from this compound require detailed investigation, a common mode of action for many biologically active hydrazones is enzyme inhibition. For instance, they can act as competitive or non-competitive inhibitors of enzymes crucial for the survival of pathogens or the proliferation of cancer cells.
Hypothetical Signaling Pathway: Enzyme Inhibition
The following diagram illustrates a simplified, hypothetical signaling pathway where a synthesized hydrazone acts as an inhibitor of a key enzyme, thereby blocking a critical cellular process.
Conclusion
The synthesis of hydrazones from this compound offers a promising avenue for the development of novel compounds with potential therapeutic applications. The straightforward synthetic protocols, coupled with the diverse biological activities of the hydrazone scaffold, make this an attractive area for further research in drug discovery. The detailed protocols and characterization data provided in these application notes serve as a valuable resource for researchers in this field.
References
- 1. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor [mdpi.com]
Application of N'-formylnicotinic Acid Hydrazide in Antimicrobial Drug Discovery: Application Notes and Protocols
Introduction
Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antitubercular, and antiviral properties. The core structure, which includes an azomethine group (-NH-N=CH-), is considered a key pharmacophore. Nicotinic acid, a form of vitamin B3, and its derivatives have also been explored for their therapeutic potential. The combination of these two moieties in N'-substituted nicotinic acid hydrazides presents a promising avenue for the discovery of novel antimicrobial agents. This document outlines the potential synthesis, and proposed protocols for evaluating the antimicrobial efficacy of N'-formylnicotinic acid hydrazide.
Synthesis
The synthesis of this compound can be proposed as a two-step process, starting from nicotinic acid. The first step involves the synthesis of the key intermediate, nicotinic acid hydrazide.
Step 1: Synthesis of Nicotinic Acid Hydrazide
Nicotinic acid hydrazide is typically synthesized from nicotinic acid via an esterification reaction followed by hydrazinolysis. A common laboratory-scale synthesis is outlined below.
Protocol:
-
Esterification: A mixture of nicotinic acid and a suitable alcohol (e.g., ethanol) is refluxed in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to produce the corresponding ethyl nicotinate.
-
Hydrazinolysis: The resulting ethyl nicotinate is then reacted with hydrazine hydrate, typically in an alcoholic solvent, under reflux conditions.[1][2] The nicotinic acid hydrazide product precipitates upon cooling and can be purified by recrystallization.
dot
Caption: Synthesis of Nicotinic Acid Hydrazide.
Step 2: Proposed Synthesis of this compound
The formylation of the terminal nitrogen of nicotinic acid hydrazide can be achieved through reaction with a formylating agent. A potential method involves the use of formic acid.[3][4]
Proposed Protocol:
-
Nicotinic acid hydrazide is dissolved in a suitable solvent.
-
An excess of formic acid is added to the solution.
-
The reaction mixture is stirred at room temperature or gently heated to drive the formylation reaction.
-
The this compound product can be isolated by removal of the solvent and excess formic acid, followed by purification techniques such as recrystallization.
dot
Caption: Proposed Synthesis of this compound.
Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives
While specific data for this compound is unavailable, numerous studies have demonstrated the antimicrobial potential of various N'-acylhydrazone derivatives of nicotinic acid. These compounds are synthesized by condensing nicotinic acid hydrazide with a variety of aldehydes and ketones.[1][5] The antimicrobial activity is often attributed to the presence of the azomethine group. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of some representative nicotinic acid hydrazide-hydrazone derivatives against common bacterial strains.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| N'-(phenylmethylidene)nicotinohydrazide | Pseudomonas aeruginosa | 0.220 | [5] |
| N'-(1-phenylethylidene)nicotinohydrazide | Pseudomonas aeruginosa | 0.195 | [5] |
| N'-(4-chlorobenzylidene)nicotinohydrazide | Staphylococcus aureus | >1000 | [6] |
| N'-(4-fluorobenzylidene)nicotinohydrazide | Bacillus subtilis | 125 | [6] |
| N'-(4-nitrobenzylidene)nicotinohydrazide | Escherichia coli | 250 | [6] |
Experimental Protocols for Antimicrobial Susceptibility Testing
To evaluate the antimicrobial potential of this compound, standard antimicrobial susceptibility testing methods can be employed. The two most common methods are the broth microdilution and the agar disk diffusion assays.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound (or other test compounds)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (sterile broth)
-
Reference antibiotic (e.g., ciprofloxacin, gentamicin)
-
Incubator (37°C)
-
Microplate reader (optional)
Protocol:
-
Prepare Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the test compound in the wells of a 96-well plate containing MHB to achieve a range of concentrations.
-
Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells for a positive control (inoculum in broth without the compound) and a negative control (broth only). Also, include a dilution series of a reference antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.
dot
Caption: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[9][10][11]
Materials:
-
This compound (or other test compounds)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile swabs
-
Positive control (disk with a known effective antibiotic)
-
Negative control (disk with solvent only)
-
Incubator (37°C)
-
Ruler or calipers
Protocol:
-
Prepare Inoculum: Prepare a bacterial suspension adjusted to the 0.5 McFarland standard.
-
Inoculate Plate: Using a sterile swab, uniformly streak the bacterial suspension over the entire surface of an MHA plate. Allow the plate to dry for a few minutes.
-
Prepare Disks: Impregnate sterile filter paper disks with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Place Disks: Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measure Zones of Inhibition: Measure the diameter of the clear zone of no bacterial growth around each disk in millimeters. The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
Potential Mechanism of Action
The precise mechanism of action of this compound is yet to be determined. However, based on the literature for related hydrazone compounds, several potential mechanisms can be proposed:
-
Inhibition of Mycolic Acid Synthesis: Isoniazid, a well-known antitubercular drug and an isomer of nicotinic acid hydrazide, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that this compound or its metabolites could interfere with similar biosynthetic pathways in susceptible bacteria.
-
Enzyme Inhibition: The hydrazone moiety can chelate metal ions that are essential for the catalytic activity of various microbial enzymes.
-
Disruption of Cell Membrane: Some hydrazone derivatives have been shown to disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Further studies, such as enzyme inhibition assays and cell membrane permeability assays, would be necessary to elucidate the specific mechanism of action of this compound.
dot
Caption: Potential Antimicrobial Mechanisms of Action.
Conclusion
While direct evidence is currently lacking, the chemical structure of this compound, combining the nicotinic acid and hydrazide moieties, suggests it is a promising candidate for antimicrobial drug discovery. The protocols and data presented here, based on closely related analogs, provide a solid foundation for researchers to synthesize and evaluate the antimicrobial efficacy and mechanism of action of this novel compound. Further investigation is warranted to explore its full potential in combating microbial infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activities of novel nicotinic acid hydrazides and their conversion into N-acetyl-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
Application Notes and Protocols: N'-formylnicotinic acid hydrazide as a Versatile Precursor for Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the privileged scaffolds in medicinal chemistry, five-membered nitrogen-containing heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Acid hydrazides are key building blocks for synthesizing these structures.[5] N'-formylnicotinic acid hydrazide, a derivative of the well-known antitubercular agent isoniazid, serves as a valuable and versatile precursor, incorporating the essential nicotinoyl moiety into the target heterocycle. This document provides detailed protocols for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles starting from this compound.
General Experimental Workflow
The overall strategy involves a two-step synthesis starting from the readily available nicotinic acid hydrazide (isoniazid). The first step is the formylation of the terminal nitrogen, followed by cyclization reactions to yield the desired heterocyclic cores.
Caption: General workflow for the synthesis and analysis of heterocyclic compounds.
Application Note 1: Synthesis of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities, contributing to improved pharmacokinetic profiles of drug candidates.[3][6] The most direct route to synthesizing 2-(pyridin-3-yl)-1,3,4-oxadiazole from this compound is through an intramolecular cyclodehydration reaction.
Reaction Pathway: 1,3,4-Oxadiazole Formation
Caption: Cyclodehydration pathway to form a 1,3,4-oxadiazole ring.
Experimental Protocol
Protocol 1.1: Synthesis of this compound
-
Materials: Nicotinic acid hydrazide (Isoniazid), Formic acid (98-100%).
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve nicotinic acid hydrazide (0.05 mol) in formic acid (25 mL).
-
Reflux the mixture for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.
-
The resulting white precipitate is filtered, washed thoroughly with cold water to remove excess formic acid, and dried under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Protocol 1.2: Synthesis of 2-(pyridin-3-yl)-1,3,4-oxadiazole
-
Materials: this compound, Phosphorus oxychloride (POCl₃), Toluene.
-
Procedure:
-
Place this compound (0.01 mol) in a 50 mL round-bottom flask.[6]
-
Add phosphorus oxychloride (10 mL) slowly while cooling the flask in an ice bath.[6]
-
After the addition is complete, reflux the reaction mixture for 6-8 hours.[6]
-
Monitor the reaction completion using TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitate formed is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent like ethanol or by column chromatography.[7]
-
Data Presentation
Table 1: Physical and Analytical Data for Synthesized Oxadiazole.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| This compound | C₇H₇N₃O₂ | ~85 | 160-162 |
| 2-(Pyridin-3-yl)-1,3,4-oxadiazole | C₇H₅N₃O | ~70-80 | 148-150 |
Table 2: Spectroscopic Data for 2-(pyridin-3-yl)-1,3,4-oxadiazole.
| Data Type | Key Signals |
|---|---|
| FT-IR (cm⁻¹) | ~1610 (C=N), ~1550 (C=C), ~1250 (C-O-C of oxadiazole ring) |
| ¹H-NMR (δ, ppm) | δ 9.30 (s, 1H, oxadiazole-H), δ 9.15 (s, 1H, Ar-H), δ 8.70 (d, 1H, Ar-H), δ 8.40 (d, 1H, Ar-H), δ 7.50 (t, 1H, Ar-H) |
| ¹³C-NMR (δ, ppm) | δ 165.5 (C-2 oxadiazole), δ 158.0 (C-5 oxadiazole), δ 152.0, 148.5, 135.0, 124.0, 120.5 (Pyridine carbons) |
Application Note 2: Synthesis of 1,2,4-Triazole Derivatives
1,2,4-triazoles are another class of heterocycles with a broad spectrum of pharmacological activities.[8] A common synthetic route starts from an acid hydrazide, which is first converted to an intermediate potassium dithiocarbazinate, then cyclized with hydrazine hydrate to form the aminotriazole thiol.[8]
Reaction Pathway: 1,2,4-Triazole Formation
Caption: Synthetic pathway for 1,2,4-triazole-3-thiol from nicotinic acid hydrazide.
Experimental Protocol
Note: For this synthesis, it is more direct to start from nicotinic acid hydrazide, as the formyl group would be cleaved under the harsh basic conditions of the reaction.
Protocol 2.1: Synthesis of 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
-
Materials: Nicotinic acid hydrazide, Carbon disulfide (CS₂), Potassium hydroxide (KOH), Hydrazine hydrate (80-99%), Absolute ethanol.
-
Procedure:
-
Step 1: Formation of Potassium Dithiocarbazinate. Dissolve potassium hydroxide (0.015 mol) in absolute ethanol (50 mL). Add nicotinic acid hydrazide (0.01 mol) and stir until a clear solution is obtained.[8] Cool the solution to 0-5 °C in an ice bath. Add carbon disulfide (0.015 mol) dropwise with constant stirring. Continue stirring for 12-16 hours at room temperature. Filter the resulting precipitate, wash with cold diethyl ether, and dry to obtain potassium 3-nicotinoyldithiocarbazate.
-
Step 2: Cyclization. Suspend the potassium salt from Step 1 (0.01 mol) in water (20 mL). Add hydrazine hydrate (0.02 mol).[8] Reflux the mixture for 4-6 hours, during which the color of the solution may change and hydrogen sulfide gas may evolve (use a fume hood). Cool the reaction mixture and dilute with cold water. Acidify carefully with dilute hydrochloric acid or acetic acid to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to yield the pure triazole.[8]
-
Data Presentation
Table 3: Physical and Analytical Data for Synthesized Triazole.
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) |
|---|
| 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol | C₇H₇N₅S | ~75-85 | 270-272 |
Table 4: Spectroscopic Data for 4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol.
| Data Type | Key Signals |
|---|---|
| FT-IR (cm⁻¹) | ~3300-3100 (N-H str.), ~2550 (S-H str., weak), ~1620 (C=N), ~1560 (C=C) |
| ¹H-NMR (δ, ppm) | δ 13.8 (s, 1H, SH), δ 9.10 (s, 1H, Ar-H), δ 8.65 (d, 1H, Ar-H), δ 8.30 (d, 1H, Ar-H), δ 7.45 (t, 1H, Ar-H), δ 5.80 (s, 2H, NH₂)[8] |
| ¹³C-NMR (δ, ppm) | δ 168.0 (C=S), δ 150.0 (Triazole C-5), δ 151.5, 148.0, 134.5, 125.0, 123.0 (Pyridine carbons) |
This compound and its parent compound, nicotinic acid hydrazide, are highly effective precursors for the synthesis of medicinally important 1,3,4-oxadiazole and 1,2,4-triazole heterocycles. The protocols outlined provide clear, reproducible methods for obtaining these target compounds in good yields. These synthetic strategies are valuable for researchers in medicinal chemistry and drug development, enabling the creation of novel molecular entities for further biological evaluation.
References
- 1. Heterocyclic Compounds: A Study of its Biological Activity | Al-Nahrain Journal of Science [anjs.edu.iq]
- 2. mdpi.com [mdpi.com]
- 3. ijper.org [ijper.org]
- 4. medicopublication.com [medicopublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of N'-formylnicotinic Acid Hydrazide
Introduction
N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, a form of vitamin B3. As with many pharmaceutical compounds, comprehensive characterization is crucial for quality control, stability studies, and regulatory compliance. This document provides detailed application notes and protocols for the analytical techniques commonly employed to characterize this compound, ensuring its identity, purity, and stability. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and quality assurance.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound and quantifying it in various matrices. A reversed-phase HPLC method is typically employed for its ability to separate polar and nonpolar compounds.
Quantitative Data Summary
| Parameter | Value |
| Retention Time | ~ 4.8 min |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Experimental Protocol: Purity Assay and Quantification by RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program: Start with 95% A and 5% B, linearly ramping to 50% A and 50% B over 10 minutes. Hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 262 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase starting composition to a final concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to that of a standard of known concentration.
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and identity of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method for preliminary identification and quantification based on the electronic transitions within the molecule.
Quantitative Data Summary
| Parameter | Value |
| Solvent | 0.1 M Hydrochloric Acid |
| λmax 1 | ~213 nm |
| λmax 2 | ~262 nm |
Experimental Protocol: UV-Vis Spectral Analysis
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a stock solution of this compound in 0.1 M HCl. Dilute to a concentration within the linear range of the instrument (e.g., 5-25 mg/L).[1]
-
Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.
Quantitative Data Summary: Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3100 | N-H Stretching | Amide/Hydrazide (NH, NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic Ring |
| 1680 - 1650 | C=O Stretching | Amide I (Formyl C=O) |
| 1660 - 1630 | C=O Stretching | Amide I (Nicotinoyl C=O)[4] |
| 1600 - 1550 | N-H Bending | Amide II |
| 1580 - 1450 | C=C Stretching | Aromatic Ring |
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Analysis:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Perform background subtraction and identify the characteristic absorption bands corresponding to the functional groups of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei.
Quantitative Data Summary: Predicted ¹H-NMR Chemical Shifts (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.2 | Singlet (broad) | -NH- (Amide) |
| ~9.6 | Singlet (broad) | -NH- (Hydrazide) |
| 9.0 - 8.8 | Multiplet | Aromatic CH (Pyridine ring) |
| 8.3 - 8.1 | Multiplet | Aromatic CH (Pyridine ring) |
| ~8.2 | Singlet | -CHO (Formyl) |
| 7.6 - 7.4 | Multiplet | Aromatic CH (Pyridine ring) |
Experimental Protocol: ¹H-NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis:
-
Acquire the ¹H-NMR spectrum.
-
Process the data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals and assign the chemical shifts to the respective protons in the molecule. The use of 2D NMR techniques like COSY and HSQC can aid in unambiguous assignments.
-
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic characterization.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its mass-to-charge ratio and fragmentation pattern.
Quantitative Data Summary
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| [M+H]⁺ (protonated molecule) | m/z 166.06 |
| Key Fragments (predicted) | m/z 137, 122, 106, 78 |
Experimental Protocol: ESI-MS Analysis
-
Instrumentation: A mass spectrometer with an ESI source, often coupled with an HPLC system (LC-MS).
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the protonated molecular ion peak [M+H]⁺.
-
If using tandem MS (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Analyze the fragment ions to confirm the structure. Expected fragments could correspond to the loss of the formyl group (-CHO), the entire formylhydrazide moiety, or cleavage of the pyridine ring.
-
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.
Quantitative Data Summary
| Technique | Parameter | Value |
| TGA | Onset of Decomposition | > 200 °C (predicted) |
| DSC | Melting Point (Endotherm) | 180 - 190 °C (predicted) |
Experimental Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
-
Analysis:
-
Place the pan in the instrument furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
TGA: Monitor the change in mass as a function of temperature. The onset of mass loss indicates thermal decomposition.
-
DSC: Monitor the heat flow into or out of the sample. A sharp endothermic peak indicates the melting point.
-
Logical Relationship in Thermal Analysis
Caption: Relationship between heating and observed events in TGA/DSC.
References
Application Notes and Protocols for the Spectroscopic Analysis of N'-formylnicotinic Acid Hydrazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N'-formylnicotinic acid hydrazide and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry. As derivatives of nicotinic acid (a form of vitamin B3), these molecules are being investigated for a range of biological activities, including potential antitubercular and antimicrobial properties. The structural elucidation and confirmation of these compounds are paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two powerful analytical techniques that provide detailed information about the molecular structure of these derivatives.
These application notes provide a comprehensive overview of the NMR and IR spectroscopic characteristics of this compound derivatives, detailed experimental protocols for their synthesis and spectroscopic analysis, and visualizations of key chemical and analytical workflows.
Spectroscopic Data of this compound
The following tables summarize the characteristic NMR and IR spectral data for a representative this compound. The chemical shifts in NMR and vibrational frequencies in IR are influenced by the molecular environment, and thus, these values serve as a general guide.
Table 1: ¹H NMR Spectral Data of this compound
Solvent: DMSO-d₆
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H (Formyl) | ~8.2 | s | - | Chemical shift can vary depending on conformation. |
| NH (Hydrazide) | ~10.5 | s (broad) | - | Exchangeable with D₂O. |
| NH (Amide) | ~9.8 | s (broad) | - | Exchangeable with D₂O. |
| H2 (Pyridine) | ~9.0 | d | ~2.0 | |
| H4 (Pyridine) | ~8.8 | dd | ~4.8, 1.6 | |
| H5 (Pyridine) | ~7.6 | m | - | |
| H6 (Pyridine) | ~8.3 | d | ~4.8 |
Note: The exact chemical shifts and coupling constants can vary based on the specific derivative and solvent used.
Table 2: ¹³C NMR Spectral Data of this compound
Solvent: DMSO-d₆
| Carbon (¹³C) | Chemical Shift (δ, ppm) | Notes |
| C=O (Formyl) | ~160-165 | |
| C=O (Hydrazide) | ~165-170 | |
| C2 (Pyridine) | ~152 | |
| C3 (Pyridine) | ~130 | |
| C4 (Pyridine) | ~135 | |
| C5 (Pyridine) | ~124 | |
| C6 (Pyridine) | ~149 |
Note: The chemical shifts are approximate and can be influenced by substituents on the pyridine ring.
Table 3: IR Spectral Data of this compound
| Functional Group | Vibrational Frequency (ν, cm⁻¹) | Intensity |
| N-H Stretch (Amide & Hydrazide) | 3100-3300 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C=O Stretch (Amide I, Formyl) | 1680-1700 | Strong |
| C=O Stretch (Amide I, Hydrazide) | 1650-1670 | Strong |
| N-H Bend (Amide II) | 1520-1550 | Medium-Strong |
| C=N and C=C Stretch (Pyridine) | 1400-1600 | Medium-Strong |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from nicotinic acid hydrazide.
Materials:
-
Nicotinic acid hydrazide
-
Formic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve nicotinic acid hydrazide (1 equivalent) in a minimal amount of ethanol.
-
Add an excess of formic acid (e.g., 5-10 equivalents) to the solution.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, slowly add cold water to the mixture to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals under vacuum to obtain this compound.
-
Confirm the structure and purity of the product using NMR and IR spectroscopy, and melting point determination.
Protocol 2: NMR Spectroscopic Analysis
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of the this compound derivative in about 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (δ 0.00 ppm).
-
Place the NMR tube in the spectrometer's probe.
-
Acquire a ¹H NMR spectrum. Typical parameters include:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: 2-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Acquire a ¹³C NMR spectrum. Typical parameters include:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Protocol 3: IR Spectroscopic Analysis
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR accessory)
-
Potassium bromide (KBr), spectroscopic grade (for pellet method)
Procedure (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the dry this compound derivative with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups present in the molecule.
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of this compound derivatives.
Application Notes and Protocols for N'-Substituted Nicotinic Acid Hydrazides in the Development of Anti-Tubercular Agents
Disclaimer: Extensive literature searches did not yield specific data regarding the synthesis, anti-tubercular activity, or mechanism of action of N'-formylnicotinic acid hydrazide. The following application notes and protocols are based on the broader class of nicotinic acid hydrazides and their derivatives, which have been widely investigated as potential anti-tubercular agents. This information provides a relevant framework for researchers interested in the development of novel anti-tubercular drugs based on the nicotinic acid hydrazide scaffold.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-tubercular agents with improved efficacy and different mechanisms of action. Nicotinic acid hydrazides, structurally related to the first-line anti-TB drug isoniazid (INH), have emerged as a promising scaffold for the development of new anti-tubercular drugs. These compounds and their derivatives, particularly hydrazones, have demonstrated potent in vitro activity against M. tuberculosis.
This document provides an overview of the anti-tubercular potential of N'-substituted nicotinic acid hydrazides, including quantitative activity data, detailed experimental protocols for their synthesis and evaluation, and visual representations of synthetic pathways and putative mechanisms of action.
Data Presentation
The anti-tubercular activity of various nicotinic acid hydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. The following tables summarize the in vitro anti-tubercular activity of representative nicotinic acid hydrazide derivatives against M. tuberculosis H37Rv, as reported in the scientific literature.
Table 1: In Vitro Anti-tubercular Activity of 6-Aryl-2-methylnicotinohydrazide Derivatives
| Compound ID | Ar- | MIC (µg/mL)[1][2][3] |
| 4a | Phenyl | 25[1][2][3] |
| 4b | 4-Methylphenyl | 25[1][2] |
| 4c | 4-Fluorophenyl | >100[1][2][3] |
| 4d | 4-Chlorophenyl | 50[1][2] |
| 4e | 4-Bromophenyl | 50[1][2] |
| 4f | 4-Methoxyphenyl | 25[1][2] |
| 4g | 4-(Trifluoromethyl)phenyl | 100[1][2] |
| 4h | 4-(Dimethylamino)phenyl | 100[1][2] |
| 4i | Naphthalen-2-yl | 100[1][2] |
Table 2: In Vitro Anti-tubercular Activity of N'-(2-oxoindolin-3-ylidene)nicotinohydrazide Derivatives
| Compound ID | R | MIC (µg/mL)[1][2][3] |
| 8a | H | 25[1][2] |
| 8b | Cl | 12.5[1][2][3] |
| 8c | Br | 6.25[1][2][3] |
Experimental Protocols
The following are detailed methodologies for the synthesis and anti-tubercular evaluation of nicotinic acid hydrazide derivatives, adapted from published literature.
Protocol 1: Synthesis of Nicotinic Acid Hydrazide
This protocol describes the general synthesis of a nicotinic acid hydrazide from the corresponding nicotinic acid ester.
Materials:
-
Appropriate ethyl nicotinate derivative
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Dissolve the starting ethyl nicotinate derivative (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the nicotinic acid hydrazide.
-
The product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Synthesis of N'-Substituted Nicotinic Acid Hydrazones (Schiff Bases)
This protocol outlines the synthesis of nicotinic acid hydrazones through the condensation of a nicotinic acid hydrazide with an aldehyde or ketone.
Materials:
-
Nicotinic acid hydrazide
-
Appropriate aldehyde or ketone
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the nicotinic acid hydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is often complete within a few hours.
-
The resulting hydrazone derivative usually precipitates from the reaction mixture.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.
-
Recrystallization from a suitable solvent can be performed for further purification.
Protocol 3: In Vitro Anti-tubercular Activity Screening (Microplate Alamar Blue Assay - MABA)
This protocol describes a common method for determining the MIC of compounds against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC at 37°C until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:20 in fresh broth to obtain the final inoculum.
-
-
Assay Setup:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microplate using the supplemented Middlebrook 7H9 broth. The final volume in each well should be 100 µL.
-
Include a drug-free control well and a sterile medium control well.
-
Add 100 µL of the prepared mycobacterial inoculum to each well, except for the sterile medium control.
-
-
Incubation:
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the incubation period, add 20 µL of Alamar Blue reagent to each well.
-
Re-incubate the plates for 24 hours at 37°C.
-
-
Reading the Results:
-
Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
For a more quantitative result, the fluorescence can be read on a fluorometer (excitation at 530 nm, emission at 590 nm).
-
Mandatory Visualizations
Synthesis Workflow
Caption: General synthesis of nicotinic acid hydrazides and their hydrazone derivatives.
Putative Mechanism of Action
The mechanism of action of many nicotinic acid hydrazide derivatives is believed to be similar to that of isoniazid (INH). INH is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.
Caption: Putative mechanism of action of nicotinic acid hydrazides against M. tuberculosis.
References
Application Notes and Protocols for Screening the Bioactivity of N'-formylnicotinic Acid Hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-formylnicotinic acid hydrazide is a derivative of nicotinic acid, a class of compounds known for a wide range of biological activities.[1] Hydrazide and hydrazone derivatives are significant in medicinal chemistry due to their diverse pharmacological profiles, which include antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] Specifically, derivatives of isoniazid, a nicotinic acid hydrazide, are well-established as antitubercular agents and have also been investigated for their anticancer potential.[1][5] Given this background, this compound is a promising candidate for comprehensive bioactivity screening to uncover its therapeutic potential.
These application notes provide a detailed experimental framework for a tiered screening approach to evaluate the antimicrobial, anticancer, and anti-inflammatory activities of this compound. The protocols outlined below are standard, robust, and widely used in drug discovery for preliminary bioactivity assessment.[6][7]
Experimental Workflow
The overall workflow for screening the bioactivity of this compound follows a logical progression from initial broad screening to more specific assays based on the initial findings.
References
- 1. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanochemical Synthesis and Biological Evaluation of Novel Isoniazid Derivatives with Potent Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
N'-formylnicotinic acid hydrazide as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N'-formylnicotinic acid hydrazide is a versatile organic ligand that holds significant promise in the field of coordination chemistry. Its structure, featuring a pyridine ring, a hydrazide moiety, and a formyl group, offers multiple coordination sites, allowing for the formation of stable and structurally diverse metal complexes. This multivalency, combined with the inherent biological activity associated with nicotinic acid derivatives, makes its metal complexes attractive candidates for various applications, including catalysis, materials science, and particularly, drug development. The formyl group introduces an additional coordination site and modulates the electronic properties of the hydrazide backbone, influencing the stability and reactivity of the resulting coordination compounds.
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes involving this compound. Detailed experimental protocols for the synthesis of the ligand and its complexes, along with characterization techniques, are presented to facilitate further research and development in this area.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the preparation of nicotinic acid hydrazide, followed by its formylation.
Protocol 1: Synthesis of Nicotinic Acid Hydrazide
This protocol is adapted from standard procedures for the synthesis of hydrazides from esters.[1][2][3]
Materials:
-
Ethyl nicotinate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl nicotinate (0.1 mol) in 100 mL of ethanol.
-
To this solution, add hydrazine hydrate (0.2 mol) dropwise while stirring.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath to induce crystallization.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified nicotinic acid hydrazide in a desiccator.
Expected Yield: 80-90% Characterization: The product can be characterized by its melting point and spectroscopic techniques such as FT-IR and NMR.
Protocol 2: Synthesis of this compound
This protocol is based on the known formylation of hydrazides using formic acid.[4][5]
Materials:
-
Nicotinic acid hydrazide
-
Formic acid (98-100%)
-
Round-bottom flask
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend nicotinic acid hydrazide (0.05 mol) in formic acid (50 mL).
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours).
-
Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual formic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Dry the purified product under vacuum.
Expected Yield: 70-85% Characterization: The final product should be characterized by melting point, FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Coordination Chemistry of this compound
This compound can act as a versatile ligand, exhibiting different coordination modes depending on the metal ion, reaction conditions, and the presence of other co-ligands. The potential coordination sites are the pyridine nitrogen, the amide oxygen, and the terminal hydrazinic nitrogen of the formyl group.[6][7][8]
Potential Coordination Modes:
-
Monodentate: Coordination can occur through the pyridine nitrogen, which is a common coordination site for pyridine-containing ligands.
-
Bidentate: The ligand can chelate to a metal center through the pyridine nitrogen and the amide oxygen, forming a stable five-membered ring. Another bidentate mode could involve the amide oxygen and the terminal hydrazinic nitrogen.
-
Tridentate: In some cases, the ligand might coordinate in a tridentate fashion, utilizing the pyridine nitrogen, amide oxygen, and the terminal hydrazinic nitrogen, especially with larger metal ions.
-
Bridging: The hydrazide moiety can also act as a bridge between two metal centers, leading to the formation of polynuclear complexes.
Caption: Possible coordination modes of the ligand.
Experimental Protocols for Complex Synthesis and Characterization
Protocol 3: General Synthesis of Metal Complexes
This protocol provides a general method for the synthesis of transition metal complexes with this compound.
Materials:
-
This compound
-
Metal salts (e.g., CuCl2·2H2O, Ni(NO3)2·6H2O, Co(CH3COO)2·4H2O, ZnCl2)
-
Ethanol or Methanol
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (2 mmol) in 50 mL of hot ethanol in a 100 mL round-bottom flask.
-
In a separate beaker, dissolve the metal salt (1 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
A change in color or the formation of a precipitate may be observed.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the complex with ethanol to remove any unreacted starting materials.
-
Dry the complex in a desiccator over anhydrous CaCl2.
Note: The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. The choice of solvent and reaction temperature may also influence the nature of the product.
Characterization of Metal Complexes
A combination of spectroscopic and analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.
| Technique | Information Obtained | Expected Observations for this compound Complexes |
| Elemental Analysis (C, H, N) | Determines the empirical formula and metal-to-ligand ratio. | Experimental values should be in close agreement with the calculated values for the proposed formula. |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in a given solvent. | Low molar conductivity values in a non-coordinating solvent suggest a non-electrolytic nature. |
| Magnetic Susceptibility | Provides information about the number of unpaired electrons and the geometry of the complex. | Can help distinguish between different geometries (e.g., octahedral vs. tetrahedral for Ni(II) complexes). |
| FT-IR Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in vibrational frequencies upon complexation. | A shift in the ν(C=O) and pyridine ring vibrations to lower or higher frequencies indicates coordination through the amide oxygen and pyridine nitrogen, respectively. The appearance of new bands in the far-IR region can be attributed to M-N and M-O bonds.[8] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex and its geometry. | d-d transitions for transition metal complexes can indicate the coordination environment (e.g., octahedral or tetrahedral). |
| 1H and 13C NMR Spectroscopy | (For diamagnetic complexes) Gives detailed information about the structure of the ligand in the complex. | Shifts in the proton and carbon signals of the ligand upon coordination can confirm the binding sites. |
| Mass Spectrometry | Determines the molecular weight of the complex and provides information on its fragmentation pattern. | The molecular ion peak can confirm the composition of the complex. |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complex and the presence of coordinated or lattice solvent molecules. | Can reveal the decomposition pattern and the temperature at which the complex is stable. |
| Single-Crystal X-ray Diffraction | Provides the definitive three-dimensional structure of the complex in the solid state. | Offers precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. |
Caption: Workflow from synthesis to application.
Potential Applications in Drug Development
Hydrazide and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties. The coordination of these ligands to metal ions can enhance their therapeutic potential through various mechanisms, such as increased lipophilicity, altered redox potentials, and interaction with biological targets.
Signaling Pathway Hypothesis for Anticancer Activity
Metal complexes of this compound could potentially exert anticancer effects by inducing apoptosis through the intrinsic mitochondrial pathway. This could involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.
Caption: Potential mechanism of anticancer action.
Further research is warranted to explore the full potential of this compound and its metal complexes in various scientific and therapeutic domains. The protocols and information provided herein serve as a foundational guide for researchers embarking on the study of this promising ligand.
References
- 1. mdpi.com [mdpi.com]
- 2. ejournal.um.edu.my [ejournal.um.edu.my]
- 3. pharmascholars.com [pharmascholars.com]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N'-Formylnicotinic Acid Hydrazide and its Analogs in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinic acid hydrazide and its derivatives, including N'-acylhydrazones, represent a versatile class of compounds with significant potential in the development of novel enzyme inhibitors.[1][2] These scaffolds have been successfully employed to target a range of enzymes implicated in various diseases, from infectious diseases to metabolic disorders and neurodegenerative conditions.[2][3][4][5] The core structure, featuring a pyridine ring and a hydrazide or hydrazone moiety, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[6] The hydrazone group (=N-NH2), in particular, is recognized as an important pharmacophore in the design of enzyme inhibitors.[2]
This document provides detailed application notes and protocols for the use of N'-formylnicotinic acid hydrazide and its analogs in the development of enzyme inhibitors. While specific data for this compound is limited in the current literature, the protocols and data presented herein for closely related nicotinic acid hydrazide derivatives serve as a robust foundation for investigating its potential as an enzyme inhibitor.
Enzyme Targets and Quantitative Data
Derivatives of nicotinic acid hydrazide have demonstrated inhibitory activity against a variety of enzymes. The following tables summarize the available quantitative data for these compounds against several key enzyme targets.
Table 1: Inhibition of Carbohydrate-Metabolizing Enzymes by Nicotinic Acid Derivatives
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |
| 8 | α-Amylase | 20.5 | Noncompetitive | [4] |
| 44 | α-Amylase | 58.1 | Noncompetitive | [4] |
| 35 | α-Glucosidase | 32.9 | Noncompetitive | [4] |
| 39 | α-Glucosidase | 26.4 | Noncompetitive | [4] |
| Acarbose (Control) | α-Amylase / α-Glucosidase | - | - | [4] |
Table 2: Inhibition of Cholinesterases by Pyridoxal and Pyridine-4-carbaldehyde Hydrazone Derivatives
| Compound | Target Enzyme | Ki (µM) | Inhibition Type | Source |
| 2 (pyridoxal derivative) | Acetylcholinesterase (AChE) | 16 | - | [2] |
| Pyridoxal-derived hydrazones | Acetylcholinesterase (AChE) | 16 - 77 | - | [2] |
| Pyridine-4-carbaldehyde-derived hydrazones | Acetylcholinesterase (AChE) | 155 - 301 | - | [2] |
| 12 (pyridoxal N-acylhydrazone) | Butyrylcholinesterase (BChE) | - | More potent than parent compound 9 | [2] |
| N-acylhydrazones | Acetylcholinesterase (AChE) | 89 - 199 | - | [2] |
Note: The specific structures for compounds 8, 35, 39, and 44 can be found in the cited source.[4] Compounds 2, 9, and 12 are detailed in their respective reference.[2]
Table 3: Antitubercular Activity of Nicotinic Acid Hydrazide Derivatives
| Compound Series | Target Organism/Enzyme | MIC (µg/mL) | Notes | Source |
| Isatin Hydrazides 8b | M. tuberculosis | 12.5 | More active than parent hydrazide | [3] |
| Isatin Hydrazides 8c | M. tuberculosis | 6.25 | Highest activity among tested compounds | [3] |
| N-acylated isonicotinic acid hydrazides | Enoyl–acyl carrier protein reductase (InhA) | - | Good to excellent inhibitory activity | [5] |
Experimental Protocols
The following are generalized protocols for key experiments in the evaluation of this compound and its analogs as enzyme inhibitors. These protocols are based on standard methodologies reported in the literature.[2][7]
Protocol 1: Determination of IC50 for Enzyme Inhibition
Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
In the wells of a 96-well microplate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Protocol 2: Investigation of Inhibition Mechanism (e.g., Competitive vs. Noncompetitive)
Objective: To determine the mode of action of the inhibitor.
Materials:
-
Same as Protocol 1
Procedure:
-
Perform the enzyme assay as described in Protocol 1, but with varying concentrations of both the inhibitor and the substrate.
-
Generate a set of Michaelis-Menten plots (reaction rate vs. substrate concentration) for each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/rate vs. 1/[substrate]) from the Michaelis-Menten data.
-
Analyze the Lineweaver-Burk plot:
-
Competitive inhibition: The lines will intersect on the y-axis.
-
Noncompetitive inhibition: The lines will intersect on the x-axis.
-
Mixed inhibition: The lines will intersect in the second quadrant.
-
Uncompetitive inhibition: The lines will be parallel.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for Enzyme Inhibitor Discovery.
Caption: Mechanisms of Enzyme Inhibition.
Conclusion
This compound and its structural relatives are a promising class of molecules for the development of novel enzyme inhibitors. The synthetic tractability and the demonstrated activity of related compounds against a range of important enzyme targets make them attractive candidates for further investigation in drug discovery programs. The protocols and data presented in these application notes provide a solid starting point for researchers to explore the potential of these compounds in their own research.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nicotinic Acid Hydrazide-Based Drug Delivery Systems
Topic: Nicotinic Acid Hydrazide-Based Niosomes for Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
These application notes provide an overview and detailed protocols for the synthesis, characterization, and evaluation of novel drug delivery systems based on nicotinic acid hydrazide. The focus is on the development of nonionic surfactants derived from nicotinic hydrazide and their formulation into niosomal vesicles for the delivery of therapeutic agents, such as the antifungal drug Amphotericin B.[1][2][3]
Introduction
Nicotinic acid hydrazide, a derivative of niacin (Vitamin B3), serves as a versatile precursor for the synthesis of novel amphiphilic molecules. These amphiphiles can self-assemble into vesicular systems known as niosomes, which are microscopic lamellar structures formed by the admixture of non-ionic surfactants and cholesterol with subsequent hydration in an aqueous medium.[4][5] Niosomes are promising drug delivery vehicles due to their ability to encapsulate both hydrophilic and lipophilic drugs, enhancing drug solubility, stability, and bioavailability while potentially reducing toxicity.[1][4] This document details the application of two novel nonionic surfactants derived from nicotinic hydrazide, NODNH-16 and NODNH-18, for the delivery of Amphotericin B.[1][2]
Data Presentation
The following tables summarize the key quantitative data from studies on nicotinic acid hydrazide-based niosomes.
Table 1: Physicochemical Properties of Nicotinic Acid Hydrazide-Based Surfactants [2]
| Surfactant | Yield (%) | Melting Point (°C) |
| NODNH-16 | 84 | 117.2–119.5 |
| NODNH-18 | 90 | 118.5–120.8 |
Table 2: Drug Entrapment Efficiency and Physicochemical Characterization of Amphotericin B-Loaded Niosomes [1][2]
| Formulation | Drug Entrapment Efficiency (%) | Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NODNH-16 Niosomes | 60.65 ± 2.12 | Not Reported | Not Reported | Not Reported |
| NODNH-18 Niosomes | 68.45 ± 2.12 | Not Reported | Not Reported | Not Reported |
Note: Specific size, PDI, and zeta potential values were measured but not explicitly stated in the provided search results.
Table 3: In Vitro Drug Release of Amphotericin B from NODNH-18 Niosomes at 12 hours [1]
| pH | Maximum Drug Release (%) |
| 1.2 | 38.67 ± 0.6 |
| 4.2 | 42.25 ± 0.5 |
| 7.0 | 34.41 ± 0.6 (at 11 hours) |
Table 4: Biocompatibility of Nicotinic Acid Hydrazide-Based Surfactants [1][2][3]
| Surfactant/Control | Hemolysis (%) at 1000 µg/mL | NIH/3T3 Cell Viability (%) at 150 µg/mL |
| NODNH-16 | 21.13 ± 2.11 | Higher than Tween®-80 |
| NODNH-18 | 23.32 ± 2.45 | Higher than Tween®-80 |
| Tween®-80 (Reference) | 28.57 ± 2.13 | Not explicitly quantified |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the development and evaluation of nicotinic acid hydrazide-based drug delivery systems.
Synthesis of Nicotinic Acid Hydrazide-Based Surfactants (NODNH-18)[1][2]
This protocol describes a two-step synthesis for the nonionic surfactant NODNH-18.
Materials:
-
4-hydroxy benzaldehyde
-
1-bromooctadecane
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Nicotinic hydrazide
-
Ethanol
-
Anhydrous acetic acid
Procedure:
Step 1: Synthesis of 4-(octadecyloxy) benzaldehyde
-
In a round-bottom flask, combine 122 mg (1.0 mmol) of 4-hydroxy benzaldehyde, 499.9 mg (1.5 mmol) of 1-bromo-octadecane, and 345.5 mg (2.5 mmol) of K₂CO₃ in 10 mL of acetone.
-
Reflux the mixture for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture and purify the product using column chromatography.
Step 2: Synthesis of NODNH-18
-
In a 50 mL round-bottom flask, add 70 mg (0.5 mmol) of nicotinic hydrazide and 187.2 mg (0.5 mmol) of 4-(octadecyloxy) benzaldehyde to 20 mL of ethanol.
-
Stir the mixture for 20 minutes at 80°C.
-
Add a few drops of anhydrous acetic acid.
-
Reflux the reaction for 3 hours at 80°C.
-
Stop the reaction, cool to ambient temperature, and filter the precipitate.
-
The resulting white powder is the desired product (NODNH-18).
Note: The same procedure is followed for the synthesis of NODNH-16, using 1-bromohexadecane in Step 1.
Preparation of Niosomes and Drug Loading (Thin Film Hydration Method)[1][2][6]
Materials:
-
Synthesized surfactant (NODNH-16 or NODNH-18)
-
Cholesterol
-
Drug (e.g., Amphotericin B)
-
Chloroform
-
Methanol
-
Deionized water
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 15 mg of the synthesized surfactant (NODNH-18 or NODNH-16), 7 mg of cholesterol, and 5 mg of Amphotericin B in a binary solvent mixture of chloroform and methanol (7 mL:4 mL).[1]
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[6]
-
Hydrate the thin film by adding 5 mL of deionized water to the flask.[1]
-
Agitate the flask gently to allow the formation of niosomal vesicles.
-
The resulting suspension contains the drug-loaded niosomes.
Determination of Drug Entrapment Efficiency[1]
Materials:
-
Drug-loaded niosome suspension
-
Methanol
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Take a known volume of the drug-loaded niosome suspension and centrifuge at high speed to separate the un-entrapped drug from the niosomes.
-
Carefully collect the supernatant containing the un-entrapped drug.
-
Dissolve the sedimented vesicular pellet (containing the entrapped drug) in methanol.
-
Measure the concentration of the drug in the dissolved pellet using a UV-Vis spectrophotometer at the drug's maximum wavelength (e.g., 405 nm for Amphotericin B).
-
Calculate the entrapment efficiency using the following formula: Entrapment Efficiency (%) = (Amount of entrapped drug / Total initial amount of drug) x 100
In Vitro Drug Release Study[1][7]
Materials:
-
Drug-loaded niosome suspension (1 mg/mL)
-
Dialysis membrane (e.g., 12,000 kDa pore size)
-
Phosphate buffered saline (PBS) at desired pH values (e.g., 1.2, 4.2, 7.0)
-
Shaking incubator
-
UV-Vis Spectrophotometer
Procedure:
-
Take 5 mL of the Amphotericin B-loaded vesicle suspension (1 mg/mL) in a dialysis membrane bag.[1]
-
Immerse the sealed dialysis bag in a beaker containing 50 mL of PBS of the desired pH.
-
Place the beaker in a shaking incubator at 37°C with a shaking speed of 50 rpm.[1]
-
At specific time intervals, withdraw 2 mL aliquots from the buffer solution outside the dialysis bag.[1]
-
Immediately replace the withdrawn volume with 2 mL of fresh buffer to maintain sink conditions.[1][7]
-
Determine the amount of drug released in each aliquot using a UV-Vis spectrophotometer at the drug's maximum wavelength (405 nm for Amphotericin B).[1]
-
Calculate the cumulative percentage of drug release over time.
Hemolysis Assay[1][8][9]
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate buffered saline (PBS)
-
Synthesized surfactant solutions at various concentrations
-
Triton X-100 (positive control)
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh human blood and isolate RBCs by centrifugation. Wash the RBCs multiple times with PBS.
-
Prepare a 2% (v/v) suspension of RBCs in PBS.
-
Prepare different concentrations of the synthesized surfactants (e.g., up to 1000 µg/mL) in PBS.
-
In microcentrifuge tubes, mix the surfactant solutions with the RBC suspension.
-
For the positive control, mix RBC suspension with Triton X-100 (to induce 100% hemolysis). For the negative control, mix RBCs with PBS only.
-
Incubate the samples for a specified time (e.g., 4 hours) at 37°C.[1][2]
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant and transfer it to a 96-well plate.
-
Measure the absorbance of the supernatant at 541 nm (for hemoglobin release) using a microplate reader.[8]
-
Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cell Viability (MTT) Assay[1][11][12]
Materials:
-
NIH/3T3 cell line (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Synthesized surfactant solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the synthesized surfactants.
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[9][10]
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Antifungal Susceptibility Testing[1][13]
Materials:
-
Fungal strains (e.g., Candida albicans)
-
Sabouraud dextrose agar/broth
-
Drug-loaded niosomes
-
Free drug solution (as control)
-
Microplate (96-well)
Procedure (Broth Microdilution Method):
-
Prepare a standardized inoculum of the fungal strain in RPMI 1640 medium.[11]
-
Prepare serial dilutions of the drug-loaded niosomes and the free drug in the microplate wells.
-
Add the fungal inoculum to each well.
-
Include positive (fungus only) and negative (medium only) controls.
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the fungus.
Visualizations
The following diagrams illustrate key pathways and workflows described in these notes.
Caption: Synthesis pathway of nicotinic acid hydrazide-based surfactant NODNH-18.
Caption: Experimental workflow for niosome preparation and evaluation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the self-assembling of nicotinic hydrazide-based amphiphile into nano-range vesicles and its amphotericin B loading applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current advances in niosomes applications for drug delivery and cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. dovepress.com [dovepress.com]
- 7. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 8. Hemolysis Assay [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: N'-formylnicotinic acid hydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N'-formylnicotinic acid hydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The synthesis is typically a two-step process. First, nicotinic acid hydrazide is synthesized from a nicotinic acid ester (such as methyl or ethyl nicotinate) and hydrazine hydrate. The resulting nicotinic acid hydrazide is then formylated using a suitable formylating agent, most commonly formic acid, to yield this compound.
Q2: What are the expected yields for each step?
A2: The synthesis of nicotinic acid hydrazide from its ester can achieve yields ranging from 79% to 90%.[1] The yield of the subsequent formylation step can be high but is highly dependent on the reaction conditions.
Q3: Can formic acid be used as a solvent for other reactions involving hydrazides?
A3: It is generally not recommended to use formic acid as a solvent for other reactions with hydrazides, such as azide formation, as it can lead to unintended formylation as a significant side reaction.[2][3]
Q4: What are the main safety precautions to consider during this synthesis?
A4: Hydrazine hydrate is highly toxic and corrosive and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. Formic acid is also corrosive. Researchers should consult the Safety Data Sheets (SDS) for all reagents before beginning the experiment.
Troubleshooting Guide
Low Yield of Nicotinic Acid Hydrazide (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Ensure a sufficient excess of hydrazine hydrate is used. - Increase the reaction time or temperature (reflux). - Consider using microwave-assisted synthesis for a faster reaction. |
| Loss of product during workup | - If recrystallizing, ensure the solvent is appropriate and that the product is not overly soluble at low temperatures. - Minimize the number of transfer steps. |
| Impure starting material | - Verify the purity of the nicotinic acid ester using techniques like NMR or GC-MS before starting the reaction. |
Low Yield or No Product in Formylation (Step 2)
| Potential Cause | Suggested Solution |
| Inefficient formylation | - Increase the concentration of formic acid. - Gently heat the reaction mixture to increase the reaction rate. - Ensure the nicotinic acid hydrazide is fully dissolved in the formic acid. |
| Side reactions | - Avoid excessively high temperatures, which could lead to degradation. - Use a minimal amount of solvent other than formic acid to keep the reactant concentration high. |
| Product is lost during isolation | - this compound may have different solubility properties than the starting hydrazide. Perform a small-scale test to determine the best solvent for precipitation or recrystallization. |
Product Purity Issues
| Observed Issue | Potential Cause | Suggested Solution |
| Presence of unreacted nicotinic acid hydrazide | Incomplete formylation reaction. | - Increase reaction time or temperature. - Use a higher concentration of formic acid. - Purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography. |
| Presence of unknown impurities | Possible side reactions or contamination. | - Wash the crude product with a solvent in which the desired product is insoluble but the impurities are soluble. - Recrystallization is a highly effective method for purification.[4] - If impurities persist, consider purification by column chromatography. |
| Accidental deformylation | Exposure to conditions that can remove the formyl group. | The formyl group can be removed by treatment with hydrazine or hydroxylamine.[2] Ensure that the workup and storage conditions are neutral and do not contain these reagents. |
Experimental Protocols
Step 1: Synthesis of Nicotinic Acid Hydrazide
This protocol is based on established methods for the hydrazinolysis of nicotinic acid esters.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl nicotinate (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate.
-
Isolation and Purification: Collect the solid product by filtration. Wash the solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from ethanol.
| Parameter | Value | Reference |
| Starting Material | Ethyl/Methyl Nicotinate | [1] |
| Reagent | Hydrazine Hydrate | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 3 hours (reflux) | [1] |
| Yield | 79-90% | [1] |
Step 2: Synthesis of this compound
This is a general protocol for the formylation of a hydrazide using formic acid, based on the high reactivity of formic acid with hydrazides.[2]
-
Reaction Setup: In a round-bottom flask, suspend nicotinic acid hydrazide (1 equivalent) in formic acid. The concentration of formic acid can be varied, but starting with a high concentration (e.g., 85-99%) is recommended.
-
Reaction: Stir the mixture at room temperature. The formylation of hydrazides with formic acid is typically rapid.[2] Monitor the reaction by TLC until the starting material is consumed (usually within 1-2 hours). Gentle heating (e.g., 40-50°C) can be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be recrystallized from a suitable solvent if further purification is needed.
| Parameter | Condition | Rationale/Reference |
| Starting Material | Nicotinic Acid Hydrazide | - |
| Reagent | Formic Acid (high concentration) | Formylation of hydrazides with formic acid is rapid.[2] |
| Temperature | Room Temperature to 50°C | Gentle heating can increase the reaction rate. |
| Reaction Time | 1-2 hours (TLC monitoring) | Formylation is a fast reaction.[2] |
Visual Guides
Caption: Experimental workflow for the two-step synthesis.
Caption: Overall chemical reaction scheme.
Caption: Troubleshooting decision tree for yield optimization.
References
Technical Support Center: N'-formylnicotinic acid hydrazide Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of N'-formylnicotinic acid hydrazide. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a synthesis of this compound?
Common impurities can include unreacted starting materials such as nicotinic acid hydrazide, the formylating agent (e.g., formic acid or ethyl formate), and potential side-products. One common side-product can be the di-formylated product, where the second nitrogen of the hydrazine moiety is also formylated. If formic acid is used as the formylating agent, residual formic acid can be an impurity.[1] Additionally, degradation products may be present if the reaction or purification is carried out at high temperatures.
Q2: Which solvents are suitable for the recrystallization of this compound?
While specific data for this compound is limited, alcohols like methanol or ethanol are often good starting points for the recrystallization of related nicotinic acid derivatives and hydrazides.[2][3] A mixed solvent system, such as ethanol/water, methanol/diethyl ether, or hexane/ethyl acetate, may also be effective.[4] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system.
Q3: What type of chromatography is best suited for purifying this compound?
For preparative scale, normal-phase column chromatography using silica gel is a common and effective method. For analytical purposes and purity assessment, High-Performance Liquid Chromatography (HPLC) is the method of choice. Both reversed-phase and normal-phase HPLC can be employed, depending on the specific impurities that need to be separated.
Q4: How can I monitor the purity of this compound during purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography purification and to get a qualitative assessment of purity. For quantitative analysis of the final product's purity, HPLC is the recommended technique.[5][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Oiling out instead of crystallizing | The compound is coming out of solution above its melting point. | Add a small amount of additional "soluble solvent" to keep the compound dissolved at a slightly lower temperature.[7] Alternatively, try a different solvent system with a lower boiling point. |
| No crystals form upon cooling | The solution is too dilute, or the compound is very soluble in the chosen solvent. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[7] If that fails, you can try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution until it becomes cloudy, then gently heat until it is clear again and allow to cool slowly. |
| Poor recovery of the purified product | Too much solvent was used, leading to significant loss of the compound in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7] You can also try to recover some of the dissolved product from the mother liquor by concentrating it and cooling for a second crop of crystals. |
| Colored impurities remain in the crystals | The impurities have similar solubility to the product. | Consider treating the hot solution with activated charcoal before the filtration and cooling steps. The charcoal can adsorb colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities | The chosen mobile phase does not have the right polarity to effectively separate the compounds. | Systematically vary the polarity of the mobile phase. For silica gel chromatography, a gradient elution from a less polar to a more polar solvent system (e.g., from pure hexane to a hexane/ethyl acetate mixture, and then increasing the proportion of ethyl acetate) can be effective. |
| Product is stuck on the column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of methanol to the eluent can be effective. |
| Tailing of the product peak | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | Add a small amount of a modifier to the mobile phase. For acidic compounds, a small amount of acetic acid can help. For basic compounds like this compound, adding a small amount (0.1-1%) of triethylamine or pyridine to the mobile phase can improve peak shape. Reduce the amount of crude material loaded onto the column. |
Experimental Protocols
Note: The following protocols are provided as examples and may require optimization for your specific experimental conditions.
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent determined by solubility tests)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of methanol and gently heat the mixture on a hot plate while stirring until the solid dissolves completely.
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the activated charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize crystal yield, the flask can be placed in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography Purification of this compound
Objective: To purify crude this compound by silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, for reducing tailing)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed sample to obtain a dry powder.
-
Carefully add the dry sample to the top of the packed column.
-
Begin eluting the column with a non-polar solvent such as hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate. A typical gradient might be from 100% hexane to 50:50 hexane:ethyl acetate, and then to 100% ethyl acetate. If tailing is observed, 0.1% triethylamine can be added to the mobile phase.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Data Presentation
The following table provides hypothetical data for the purification of this compound to illustrate the effectiveness of the described methods. Actual results may vary.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Methanol) | 85 | 98 | 75 |
| Column Chromatography (Silica Gel) | 70 | >99 | 60 |
Visualizations
Experimental Workflow for Purification
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ejournal.um.edu.my [ejournal.um.edu.my]
- 3. pharmascholars.com [pharmascholars.com]
- 4. mdpi.com [mdpi.com]
- 5. Development of new HPLC method for identification of metabolic degradation of N-pyrrolylhydrazide hydrazones with determined MAO- B activity in cellular cultures [pharmacia.pensoft.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. chem.libretexts.org [chem.libretexts.org]
Stability and storage conditions for N'-formylnicotinic acid hydrazide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of N'-formylnicotinic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, well-ventilated, and cool place.[1] It is also advisable to protect the compound from light. For related compounds like nicotinic acid hydrazide, storage at room temperature in a dry, dark place is recommended.
Q2: How should I store solutions of this compound?
A2: Hydrazide and hydrazine compounds are known to be unstable in aqueous solutions, particularly under neutral or alkaline conditions, due to oxidation.[2][3] The rate of degradation can be accelerated by the presence of oxygen and metal ions like Cu(II).[2] Therefore, it is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use deoxygenated solvents, store at low temperatures (2-8°C), and protect from light.
Q3: What are the potential degradation pathways for this compound?
A3: this compound has two primary points of susceptibility: the hydrazide moiety and the formyl group.
-
Hydrolysis: The hydrazide and the N-formyl group can undergo hydrolysis, especially under acidic or basic conditions. Hydrolytic studies are a key part of forced degradation testing to understand this susceptibility.[4][5]
-
Oxidation: The hydrazide group is susceptible to oxidation.[2] This is a common degradation pathway for many drug substances and can be initiated by atmospheric oxygen, trace metals, or oxidizing agents.[4][6]
-
Photolysis: Exposure to light can induce degradation. Photostability studies are recommended as part of a comprehensive stability assessment.[4][7]
-
Thermolysis: Degradation can occur at elevated temperatures.[4]
Q4: What materials or substances are incompatible with this compound?
A4: Based on data for similar hydrazide compounds, this compound is expected to be incompatible with strong oxidizing agents.[1][8] Additionally, due to the reactivity of the hydrazine group, it may react with aldehydes and ketones.[9]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC analysis of a sample that was stored in solution.
-
Possible Cause 1: Degradation. The compound may be degrading in the solvent. Hydrazides can be unstable in solution, especially if the solution is not freshly prepared or if it has been exposed to air (oxidation) or non-neutral pH (hydrolysis).
-
Solution: Prepare solutions immediately before use. If using aqueous buffers, ensure they are deoxygenated. Analyze a freshly prepared sample as a control to confirm the peak purity. Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradants.[5][10][11]
Problem: The biological activity or measured concentration of my compound is lower than expected.
-
Possible Cause: Compound Degradation. The compound may have degraded during storage, either in solid form due to improper conditions (exposure to humidity, light, or heat) or after being dissolved.
-
Solution: Verify the storage conditions of the solid material. It should be in a tightly sealed container in a cool, dry, dark place.[1][12] Use an appropriate analytical technique, such as HPLC with a stability-indicating method, to assess the purity of the compound before use.[4]
Problem: The solid compound has changed color over time.
-
Possible Cause: Degradation. A change in physical appearance, such as color, often indicates chemical degradation. This could be due to oxidation or reaction with trace impurities.
-
Solution: Discard the discolored material. To prevent this, ensure the container is properly sealed to minimize exposure to air and moisture and store it under the recommended conditions.[12]
Stability and Storage Summary
The following table summarizes the key factors and recommended conditions for storing this compound.
| Parameter | Solid Form | Solution Form | Rationale |
| Temperature | Store in a cool place; Room Temperature acceptable | 2-8°C (Short-term) | To minimize thermal degradation.[4] |
| Light | Protect from light; Store in a dark place | Use amber vials or protect from light | To prevent photolytic degradation.[7] |
| Humidity/Water | Keep in a tightly sealed container in a dry place | Prepare fresh; Avoid prolonged storage in aqueous media | The compound is hygroscopic and susceptible to hydrolysis.[4][8] |
| Atmosphere | Store in a tightly sealed container | Use deoxygenated solvents; Purge with Nitrogen or Argon | To prevent oxidation of the hydrazide moiety.[2] |
| pH | N/A | Avoid highly acidic or basic conditions unless experimentally required | To prevent acid/base-catalyzed hydrolysis.[13] |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][5][7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: Expose the stock solution to the following stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 2-8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2-8 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 24-48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a specified duration.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: General Stability-Indicating HPLC Method
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method for purity assessment. Method development and validation are required for specific applications.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Diode Array Detector (DAD), monitor at the λmax of the compound.
-
Injection Volume: 10 µL
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Biotransformation of hydralazine (HDZ) in monolayer cultures of rabbit hepatocytes [inis.iaea.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 9. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: N'-Formylnicotinic Acid Hydrazide Reactions
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the topic of common side products in N'-formylnicotinic acid hydrazide reactions for researchers, scientists, and drug development professionals. The response will be in a question-and-answer format, directly addressing specific issues users might encounter during their experiments. It will include a summary of all quantitative data into clearly structured tables for easy comparison, detailed methodologies for all key experiments cited, and diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) enclosed within a dot code block, with a brief, descriptive caption directly below each generated diagram. The diagrams will adhere to the specified max width, color contrast rules, and color palette.
Welcome to the technical support center for reactions involving this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you identify and mitigate common side products in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am trying to synthesize a 2,5-disubstituted 1,3,4-oxadiazole using this compound, but my yield is low and I see multiple spots on my TLC plate. What are the likely side products?
A1: Low yields and multiple products are common issues, often stemming from incomplete reactions or competing side reactions. The most common side products in 1,3,4-oxadiazole synthesis from an acylhydrazide are:
-
1,2-Diacylhydrazine Intermediate: This is the product formed after the initial acylation of this compound but before the final cyclodehydration step. If the dehydrating agent is not effective or the reaction conditions (e.g., temperature, time) are insufficient, this intermediate can be a major impurity.
-
Unreacted Starting Materials: Simple recovery of this compound or the acylating agent indicates that the reaction has not gone to completion.
-
Deformylated Hydrazide: Under certain conditions (e.g., acidic or basic workup), the N'-formyl group can be cleaved, resulting in the formation of nicotinic acid hydrazide.
-
Products from Reagent Decomposition: Harsh dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can cause charring or lead to a complex mixture of unidentifiable products.[1]
Q2: My mass spectrometry results show a peak corresponding to the 1,2-diacylhydrazine intermediate. How can I push the reaction to completion to form the desired 1,3,4-oxadiazole?
A2: The presence of the 1,2-diacylhydrazine intermediate is a clear sign of incomplete cyclodehydration. To promote the formation of the oxadiazole ring, consider the following:
-
Increase Reaction Temperature: Many cyclodehydration reactions require heat. Refluxing in a suitable high-boiling solvent is a common strategy.
-
Use a More Effective Dehydrating Agent: A variety of dehydrating agents are used for this transformation, including phosphorus oxychloride, thionyl chloride, polyphosphoric acid, and triflic anhydride.[1] The choice of agent can significantly impact reaction success.
-
Change the Catalyst/Reagent: Modern methods offer alternatives to harsh dehydrating agents. For example, coupling reagents like TBTU have been used for efficient cyclization under milder conditions.[2] Another approach avoids the diacylhydrazine intermediate altogether by using different coupling partners.[3]
Q3: I've noticed a small amount of nicotinic acid hydrazide in my final product. Why is the formyl group being removed?
A3: The formyl group on the this compound can be labile under certain conditions. Formylation of hydrazides is a known side reaction when using formic acid, and conversely, deformylation can occur.[4] This can be caused by:
-
Hydrolysis: Exposure to strong acidic or basic conditions, particularly during aqueous workup or purification, can lead to the hydrolysis of the formamide bond.
-
Reaction Conditions: The specific reagents used in the main reaction may facilitate the cleavage of the formyl group.
To mitigate this, use neutral or mildly acidic/basic conditions during workup and purification wherever possible.
Summary of Common Side Products and Mitigation Strategies
The following table summarizes common side products encountered in reactions with this compound, particularly in the context of 1,3,4-oxadiazole synthesis.
| Side Product/Issue | Chemical Structure | Favorable Conditions for Formation | Recommended Mitigation Strategy |
| 1,2-Diacylhydrazine | R-CO-NH-NH-CO-Py | Incomplete cyclodehydration; insufficient heat; weak dehydrating agent. | Increase reaction temperature; use a stronger dehydrating agent (e.g., POCl₃, PPA); increase reaction time.[1] |
| Deformylation | H₂N-NH-CO-Py | Strong acidic or basic conditions during reaction or workup. | Perform aqueous workup under neutral or buffered conditions; purify using methods that avoid pH extremes. |
| Unreacted Hydrazide | H-CO-NH-NH-CO-Py | Reaction temperature too low; insufficient reaction time; inactive coupling partner. | Increase temperature; screen different activating agents for the carboxylic acid partner; check the purity of starting materials. |
| Complex Mixture/Charring | N/A | Use of harsh, non-specific dehydrating agents like POCl₃ at very high temperatures.[1][2] | Use milder, more modern cyclization reagents (e.g., TBTU, Burgess reagent); explore solvent-free or mechanochemical methods.[2][5][6] |
Note: "Py" represents the pyridin-3-yl group.
Illustrative Reaction Pathway and Side Reactions
The following diagram illustrates the intended reaction pathway for the synthesis of a 2-(pyridin-3-yl)-1,3,4-oxadiazole and highlights where common side products diverge.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for N'-formylnicotinic acid hydrazide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of N'-formylnicotinic acid hydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound derivatives?
A1: The synthesis typically involves a multi-step process. First, nicotinic acid is converted to its corresponding ester or acid chloride.[1][2] This intermediate is then reacted with hydrazine hydrate to form nicotinic acid hydrazide.[3] Finally, the N'-formyl group is introduced by reacting the nicotinic acid hydrazide with a formylating agent, such as formic acid.[4][5] The final step often involves the condensation of the this compound with various aldehydes or ketones to yield the desired Schiff base derivatives.[1]
Q2: What are the common side reactions to be aware of during the synthesis?
A2: A primary side reaction is the formylation of the hydrazide group when using formic acid as a catalyst or solvent in subsequent steps, which can sometimes be unintentional.[4][5] Another common issue is the formation of hydrazide by-products due to the presence of water in the reaction mixture.[6] Additionally, thermal isomerization can lead to mixtures of E/Z isomers in the final hydrazone products.
Q3: How can I minimize the formation of unwanted by-products?
A3: To minimize the formation of hydration by-products, the use of drying agents in the reaction mixture is recommended.[6] Careful control of the stoichiometry of reactants is also crucial. When unintentional formylation is a concern, alternative acids to formic acid should be considered for catalysis.[5] Purification techniques such as column chromatography are often necessary to isolate the desired product from side products.
Q4: What analytical techniques are typically used to characterize this compound derivatives?
A4: The structure of these derivatives is commonly confirmed using a combination of spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[1][7] These techniques help to identify the key functional groups and confirm the overall structure of the synthesized compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete formylation. 2. Degradation of the product during reaction or workup. 3. Unintentional side reactions.[4][5] | 1. Increase the reaction time or temperature. 2. Use a more efficient formylating agent. 3. Monitor the reaction progress using TLC. 4. Ensure mild workup conditions. |
| Presence of Nicotinic Acid Hydrazide in the Final Product | Incomplete reaction with the aldehyde/ketone. | 1. Increase the reaction time or temperature. 2. Use a catalytic amount of a suitable acid (e.g., acetic acid, lemon juice) to promote the reaction.[1][8] 3. Ensure the aldehyde/ketone is of high purity. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of impurities. 2. The product may be intrinsically an oil at room temperature. | 1. Purify the product using column chromatography. 2. Try to crystallize the product from different solvent systems. 3. Characterize the product as an oil if purification does not yield a solid. |
| Difficulty in Removing the Formyl Group (if desired) | The formyl group can be stable under certain conditions. | Treatment with hydrazine hydrate or hydroxylamine can be effective for deformylation. The rate of deformylation with hydrazine is generally faster.[4][5] |
| Poor Selectivity in Reactions with Multiple Reactive Sites | The reaction conditions may not be optimized for regioselectivity. | Carefully control the reaction temperature, solvent, and catalyst. Bayesian optimization has been shown to be effective in identifying conditions for high selectivity in similar reactions.[9] |
Experimental Protocols
Protocol 1: Synthesis of Nicotinic Acid Hydrazide
This protocol is based on the general hydrazinolysis of a nicotinic acid ester.[2][3]
-
Dissolve Ethyl Nicotinate: In a round-bottom flask, dissolve ethyl nicotinate (1 equivalent) in ethanol.
-
Add Hydrazine Hydrate: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool and Concentrate: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolate the Product: The resulting solid is typically nicotinic acid hydrazide. It can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound
This protocol describes the formylation of nicotinic acid hydrazide.
-
Dissolve Nicotinic Acid Hydrazide: Suspend nicotinic acid hydrazide (1 equivalent) in formic acid, which acts as both the reagent and solvent.
-
Heat the Mixture: Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours. The reaction is typically fast.[5]
-
Monitor the Reaction: Follow the disappearance of the starting material by TLC.
-
Remove Excess Formic Acid: After completion, remove the excess formic acid under reduced pressure.
-
Purify the Product: The crude this compound can be purified by recrystallization.
Protocol 3: Synthesis of this compound Schiff Base Derivatives
This protocol outlines the condensation reaction to form the final derivatives.[1]
-
Dissolve Reactants: In a suitable solvent such as ethanol, dissolve this compound (1 equivalent) and the desired aromatic aldehyde or ketone (1 equivalent).
-
Add Catalyst: Add a few drops of a catalyst, such as glacial acetic acid or lemon juice, to the mixture.[1][8]
-
Heat the Reaction: Gently heat the reaction mixture (e.g., 60 °C) for 1-2 hours.
-
Precipitate the Product: After cooling, pour the reaction mixture into ice-cold water to precipitate the Schiff base product.
-
Filter and Dry: Collect the solid product by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent like DMF or ethanol.
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: A logical workflow for troubleshooting low yields and product impurities.
References
- 1. ejournal.um.edu.my [ejournal.um.edu.my]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 6. researchgate.net [researchgate.net]
- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmascholars.com [pharmascholars.com]
- 9. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N'-formylnicotinic acid hydrazide Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of N'-formylnicotinic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is a general protocol for the synthesis of this compound?
A1: The synthesis is typically a two-step process. First, nicotinic acid hydrazide is synthesized from a nicotinic acid ester and hydrazine hydrate. The resulting hydrazide is then formylated.
-
Step 1: Synthesis of Nicotinic Acid Hydrazide:
-
Nicotinic acid methyl ester is reacted with hydrazine hydrate in a solvent like ethanol.
-
The reaction mixture is typically refluxed for several hours.
-
Upon cooling, nicotinic acid hydrazide often precipitates and can be collected by filtration.
-
-
Step 2: Formylation of Nicotinic Acid Hydrazide:
-
Nicotinic acid hydrazide is reacted with a formylating agent. A common method is heating with an excess of formic acid, which can also serve as the solvent.
-
Alternatively, other formylating agents like ethyl formate can be used.
-
The crude this compound is then isolated, often by removal of the excess formic acid/solvent under reduced pressure.
-
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include:
-
Unreacted Nicotinic Acid Hydrazide: Incomplete formylation will leave the starting material in your product.
-
Nicotinic Acid: Hydrolysis of the ester or the hydrazide can lead to the presence of nicotinic acid.
-
Side-products from Formylation: Depending on the reaction conditions, side reactions can occur.
-
Residual Solvents: Inadequate drying will leave residual solvents from the reaction or crystallization.
Q3: Which solvents are recommended for the crystallization of this compound?
A3: While specific solubility data is not widely published, good starting points for solvent screening for related N'-acylhydrazides include:
-
Alcohols: Ethanol, Methanol, Isopropanol.
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Water: Can be used, potentially in a mixed solvent system with an alcohol.
It is recommended to perform small-scale solubility tests to identify the ideal solvent or solvent system where the compound is sparingly soluble at room temperature and highly soluble at elevated temperatures.
Troubleshooting Crystallization
Problem 1: The compound "oils out" and does not form crystals.
This phenomenon occurs when the compound comes out of solution at a temperature above its melting point or as a supersaturated, low-melting eutectic with impurities.
-
Solution 1: Increase the Solvent Volume. Add more of the hot solvent to the oiled-out mixture to ensure the compound fully dissolves. Then, allow it to cool more slowly.
-
Solution 2: Change the Solvent or Use a Co-solvent System. The initial solvent may be too poor for your compound. Try a solvent in which the compound has slightly higher solubility. Alternatively, add a co-solvent in which the compound is more soluble to the hot solution until the oil dissolves, then cool slowly.
-
Solution 3: Reduce the Temperature of Crystallization. If possible, use a solvent system that allows for crystallization at a lower temperature.
Problem 2: No crystals form upon cooling.
This typically indicates that the solution is not supersaturated, either because too much solvent was used or the compound is very soluble in the chosen solvent.
-
Solution 1: Reduce the Solvent Volume. Re-heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool again.[1]
-
Solution 2: Induce Crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.
-
-
Solution 3: Cool to a Lower Temperature. Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound.
-
Solution 4: Change the Solvent. If the compound is too soluble in the chosen solvent, try a solvent in which it is less soluble.
Problem 3: The crystals form too quickly, resulting in a fine powder or impure product.
Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1]
-
Solution 1: Increase the Solvent Volume. Using slightly more than the minimum amount of hot solvent required to dissolve the compound will slow down the cooling and crystallization process.[1]
-
Solution 2: Insulate the Crystallization Vessel. Allow the flask to cool to room temperature slowly by insulating it (e.g., with a beaker of warm water or by wrapping it in glass wool).
-
Solution 3: Use a Co-solvent System. A carefully chosen co-solvent can modulate the solubility and lead to slower, more controlled crystal growth.
Problem 4: The yield of crystals is very low.
A low yield can be due to several factors.
-
Solution 1: Check the Mother Liquor. After filtration, evaporate a small amount of the filtrate (mother liquor). If a significant amount of solid remains, more compound can be recovered by concentrating the mother liquor and cooling for a second crop of crystals.
-
Solution 2: Minimize the Amount of Hot Solvent. While avoiding overly rapid crystallization, using a large excess of hot solvent will result in a significant amount of the product remaining in solution upon cooling.
-
Solution 3: Ensure Complete Precipitation. Cool the solution in an ice bath for a sufficient amount of time before filtration to maximize the amount of product that crystallizes out.
Data Presentation
Table 1: Solubility of Nicotinic Acid Hydrazide in Common Solvents (Qualitative)
| Solvent | Solubility |
| Water | Soluble (50 mg/mL) |
| Ethanol | Soluble |
| Methanol | Soluble |
| Chloroform | Sparingly Soluble |
| n-Hexane | Insoluble |
Note: This table is for the precursor, nicotinic acid hydrazide. The formylated derivative may have different solubility characteristics. It is crucial to perform your own solubility tests for this compound.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is not suitable. If it does not dissolve, gently heat the test tube. If it dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
Caption: Logical relationship from synthesis to pure product and analysis.
References
Addressing solubility issues of N'-formylnicotinic acid hydrazide in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with N'-formylnicotinic acid hydrazide and related hydrazide compounds during their experiments.
Troubleshooting Guide
Issue: Precipitate forming when preparing a stock solution.
Possible Cause: The chosen solvent may not be appropriate for this compound at the desired concentration. Many discovery compounds have low solubility, which can lead to precipitation.[1][2]
Solution:
-
Solvent Selection: If initial attempts with aqueous buffers fail, consider using organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low aqueous solubility.[1][2][3] For hydrazides, polar organic solvents like ethanol and methanol can also be effective.[4][5][6]
-
Concentration Adjustment: Attempt to dissolve a smaller amount of the compound in the same volume of solvent to see if a lower concentration is achievable.
-
Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid in dissolution. However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use of a sonicator can help break down particles and improve dissolution.[1]
Issue: Compound precipitates out of solution when diluting the stock solution into an aqueous buffer for an assay.
Possible Cause: The compound is "crashing out" of the organic solvent upon introduction to the aqueous environment. This is a common issue for compounds with low aqueous solubility.[2][7]
Solution:
-
Optimize Dilution Protocol: Instead of diluting the DMSO stock into a small volume of buffer, try adding the DMSO stock directly to the final assay media with vigorous mixing.[2]
-
Reduce Final Concentration: The final concentration of the compound in the assay may be above its aqueous solubility limit. Test a range of lower final concentrations.
-
Increase DMSO Concentration in Assay: A slightly higher percentage of DMSO in the final assay volume (typically up to 1-2% v/v) can help maintain solubility without significantly impacting most biological assays. However, it is crucial to run a vehicle control to account for any effects of the solvent on the experiment.
-
Use of Surfactants: In some cases, a very low concentration of a non-ionic surfactant (e.g., Triton X-100 or Tween 20) in the assay buffer can help to maintain the solubility of hydrophobic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of hydrazides?
Hydrazides are a class of organic compounds that can exhibit a range of solubilities.[8] Their solubility is influenced by the overall structure of the molecule. Generally, smaller, less complex hydrazides like formylhydrazine are soluble in water.[9][10] The presence of a pyridine ring, as in nicotinic acid hydrazide, can confer some aqueous solubility.[11][12] However, the addition of other functional groups can significantly alter solubility.
Q2: I don't have specific solubility data for this compound. Where can I start?
When specific data is unavailable, it is often helpful to look at related compounds. This compound is a derivative of nicotinic acid hydrazide and is structurally similar to isoniazid (isonicotinic acid hydrazide). Starting with solvents and conditions that are effective for these compounds is a logical first step.
Q3: What solvents have been reported for dissolving nicotinic acid hydrazide and isoniazid?
Based on available data, the following solvents can be considered:
-
Water: Nicotinic acid hydrazide is soluble in water at a concentration of 50 mg/mL.[12] Isoniazid also has good water solubility, which is further influenced by pH and temperature.[4][13][14]
-
Alcohols: Both nicotinic acid hydrazide and isoniazid are soluble in alcohol.[4][12][14]
-
Other Organic Solvents: Isoniazid has been shown to be soluble in methanol, ethanol, and acetone.[5]
Q4: Can pH affect the solubility of this compound?
Yes, pH can significantly impact the solubility of compounds with ionizable groups. The pyridine ring in this compound has a basic nitrogen atom that can be protonated at acidic pH, which may increase aqueous solubility. Conversely, the hydrazide moiety can also have acidic and basic properties. It is recommended to test a range of pH values for your aqueous buffers.
Q5: How should I store my stock solutions to prevent precipitation?
For compounds dissolved in DMSO, it is generally recommended to store them at room temperature for short-term use, as freezing can sometimes cause the compound to precipitate out of solution.[2] For long-term storage, follow the manufacturer's recommendations, but be sure to visually inspect the solution for any precipitate after thawing and before use.
Data Presentation
Table 1: Solubility of Related Hydrazide Compounds
| Compound | Solvent | Reported Solubility | Reference |
| Nicotinic Acid Hydrazide | Water | 50 mg/mL | [12] |
| Nicotinic Acid Hydrazide | Alcohol | Soluble | [12] |
| Isoniazid | Water | ~125-152 mg/mL at 25-37°C | [13] |
| Isoniazid | Ethanol | ~2% at 25°C | [4] |
| Isoniazid | Methanol | More soluble than in ethanol | [5] |
| Isoniazid | Acetone | More soluble than in ethanol | [5] |
| Isoniazid | Chloroform | ~0.1% at 25°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
-
Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration.
-
Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, proceed with the following steps.
-
Sonication (Optional): Place the tube in a sonicator bath for 5-10 minutes.
-
Gentle Warming (Optional): Place the tube in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution as recommended, typically in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Stock Solution into Aqueous Assay Buffer
-
Prepare Assay Buffer: Prepare the final aqueous assay buffer.
-
Serial Dilution (in Organic Solvent): If a concentration range is needed, perform serial dilutions of the stock solution in the same organic solvent (e.g., DMSO).[2]
-
Final Dilution: Directly add a small volume of the DMSO solution to the final assay buffer. It is critical to add the DMSO solution to the aqueous buffer and not the other way around. Mix thoroughly immediately upon addition.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible and is consistent across all experimental and control wells.
-
Vehicle Control: Always include a control group that receives the same final concentration of the solvent (e.g., DMSO) without the compound to account for any solvent effects.
Visualizations
Caption: Workflow for preparing and troubleshooting stock solutions of this compound.
Caption: Logical relationships between solubility issues, consequences, and mitigation strategies.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.unesp.br [repositorio.unesp.br]
- 5. researchgate.net [researchgate.net]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazide - Wikipedia [en.wikipedia.org]
- 9. Formylhydrazine - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
- 11. NICOTINIC ACID HYDRAZIDE CAS#: 553-53-7 [m.chemicalbook.com]
- 12. NICOTINIC ACID HYDRAZIDE | 553-53-7 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Isoniazid (PIM 288) [inchem.org]
Technical Support Center: Enhancing the Reactivity of N'-formylnicotinic Acid Hydrazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving N'-formylnicotinic acid hydrazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a derivative of nicotinic acid hydrazide where a formyl group is attached to the terminal nitrogen of the hydrazide moiety. This modification creates an N-acylhydrazone-like structure, which is a versatile functional group in organic synthesis. These compounds are often used as intermediates in the synthesis of various heterocyclic compounds with potential biological activities. The N-acylhydrazone functionality can act as a stable surrogate for imines and is reactive towards various nucleophiles.[1][2][3]
Q2: What are the key safety precautions to take when working with this compound and its precursors?
Precursors like hydrazine hydrate are highly toxic and corrosive. Always handle hydrazine hydrate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. This compound itself may cause skin and eye irritation.[4] It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.
Q3: How can I confirm the successful synthesis of this compound?
Standard analytical techniques can be used for confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, you should observe a characteristic singlet for the formyl proton (CHO) and signals corresponding to the nicotinic acid ring protons. The presence of two sets of signals for some protons may indicate the existence of rotational isomers (rotamers) around the N-N and C-N bonds in solution.[5][6][7]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the amide and the N-H stretch.[5][7]
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound.[5][7]
Troubleshooting Guides
Low Reaction Yield or Incomplete Conversion
Problem: My reaction involving this compound is showing low yield or is not going to completion.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Reactivity of the Electrophile/Nucleophile | The electrophilicity of the imine-like carbon in the N'-formyl group can be enhanced by the addition of a Lewis acid catalyst. Lewis acids coordinate to the carbonyl oxygen, withdrawing electron density and making the carbon more susceptible to nucleophilic attack.[5][8] Common Lewis acids for this purpose include ZnCl₂, Sc(OTf)₃, and Cu(OTf)₂.[9] |
| Inadequate Reaction Conditions | N-acylhydrazone reactions can be sensitive to temperature and solvent. If the reaction is sluggish at room temperature, consider gentle heating. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for N-acylhydrazone formation and subsequent reactions.[3] Aprotic solvents like THF, DCM, or acetonitrile are often suitable. |
| Catalyst Inefficiency | If using an acid catalyst, ensure it is not being quenched by basic functionalities on your substrate or by impurities. The pH of the reaction medium can be critical; for some reactions, acidic conditions are required to facilitate equilibration.[2][10] |
| Poor Solubility | If your reactants are not fully dissolved, the reaction will be slow. Experiment with different solvents or solvent mixtures to ensure a homogeneous reaction mixture. |
Formation of Side Products
Problem: I am observing significant formation of side products in my reaction.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the N-acylhydrazone | N-acylhydrazones can be susceptible to hydrolysis, especially in the presence of strong acids and water. This will cleave the molecule back to nicotinic acid hydrazide and formic acid. To minimize this, ensure you are using anhydrous solvents and reagents. If acidic conditions are necessary, use a Lewis acid instead of a Brønsted acid where possible. |
| Unwanted N-N Bond Cleavage | The N-N bond in hydrazides and their derivatives can be cleaved under certain reductive conditions.[1][11][12] Avoid strong reducing agents unless N-N bond cleavage is the desired outcome. If you suspect reductive cleavage is occurring, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric reducing agents. |
| Side Reactions with Formic Acid | Formylation of other nucleophilic sites in your reactants can occur if free formic acid is present, especially at elevated temperatures.[13] Ensure that the starting this compound is pure and free of residual formic acid. |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Nucleophilic Addition to this compound
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere, add the nucleophile (1.1-1.5 equivalents).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Microwave-Assisted Cyclization Reaction
-
In a microwave-safe reaction vessel, combine this compound (1 equivalent) and the other reactant for the cyclization.
-
If required, add a catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 5-30 minutes).
-
After cooling, work up the reaction mixture as appropriate for the specific product (e.g., precipitation, extraction).
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes typical reaction conditions for enhancing the reactivity of N-acylhydrazones, which can be adapted for this compound.
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Sc(OTf)₃ | CH₂Cl₂ | Room Temp | 2-12 h | 80-95 | [9] |
| Cu(OTf)₂ | CH₂Cl₂ | Room Temp | 4-24 h | 75-90 | [9] |
| Aniline | NH₄OAc buffer (pH 6.2) | Room Temp | 16 h | - | [2][10][14] |
| Acetic Acid | Ethanol | Reflux | 1-3 h | 70-90 | [15] |
| None (Microwave) | Neat | 100-150 | 5-15 min | >90 | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Lewis acid-catalyzed activation of this compound for nucleophilic attack.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acylhydrazones as versatile electrophiles for the synthesis of nitrogen-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Evaluation of New N-acylhydrazone Derivatives from Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lewis Acid Catalyzed Alkylation of Hydrazones by Allyl Bromide and Tin Powder: Direct access to Homoallylic Amines [article.sapub.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 14. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of N'-formylnicotinic acid hydrazide
This technical support center provides guidance on the common challenges and questions related to the stability and handling of N'-formylnicottinic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of N'-formylnicotinic acid hydrazide?
A1: The primary factors contributing to the degradation of this compound are exposure to moisture, oxygen, light, extreme pH conditions, and incompatible substances. Hydrazide compounds are susceptible to hydrolysis and oxidation.
Q2: What are the optimal storage conditions for this compound to ensure its long-term stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The compound is hygroscopic, so protection from moisture is critical.[3]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of hydrazides in aqueous solutions is pH-dependent. Generally, they exhibit increased stability as the pH approaches neutrality.[4][5] Under strongly acidic or alkaline conditions, the rate of hydrolysis can increase. For experimental use, it is advisable to prepare fresh solutions and use them promptly.
Q4: What are the known incompatibilities of this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1][3] Contact with these substances can lead to rapid degradation and potentially hazardous reactions.
Q5: What are the visible signs of degradation of this compound?
A5: Visible signs of degradation can include a change in color from its typical white to off-white or beige powder, clumping of the powder due to moisture absorption, or a noticeable change in solubility.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | 1. Verify the storage conditions of your stock material. Ensure it is stored in a tightly sealed container in a cool, dry, and dark place. 2. Use a fresh batch of the compound for your experiments. 3. Perform a purity check of your compound using a suitable analytical method like HPLC. |
| Difficulty in dissolving the compound. | The compound may have degraded or absorbed moisture. | 1. Attempt to dissolve a small amount in a recommended solvent (e.g., water, ethanol) to check for solubility issues.[2][3] 2. If solubility is a persistent issue, consider using a fresh, unopened container of the compound. |
| Discoloration of the solid compound. | This is a likely indicator of degradation, possibly due to oxidation or exposure to light. | 1. Do not use the discolored compound for experiments where high purity is required. 2. Discard the degraded material according to safety guidelines and procure a fresh supply. |
| Low yield in a synthesis reaction where the compound is a reactant. | The compound may have degraded, reducing the amount of active starting material. | 1. Assess the purity of the this compound before use. 2. Ensure that the reaction conditions are compatible with the stability profile of the compound (e.g., avoid strong oxidizing agents and extreme pH if possible). |
Quantitative Data on Hydrazide Stability
| pH | Half-life Range (at 37°C) | General Trend |
| 4.0 | 3 hours to several days | Less stable |
| 5.0 | Several days to weeks | Moderately stable |
| 6.0 | Weeks to over 300 days | More stable |
Data is generalized from studies on p-toluenesulfonyl hydrazide and N-methylhydroxylamine glycoconjugates and should be considered as an estimate for this compound.[4][5]
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and monitoring its degradation over time.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter and degas both mobile phases before use.
3. Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase A to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Prepare a solution of the this compound sample to be tested at a similar concentration to the standard. For stability studies, samples can be taken from the stressed conditions (e.g., elevated temperature, different pH solutions, light exposure) at various time points.
4. HPLC Conditions:
-
Column: Inertsil ODS-3 column (250 mm×4.6 mm, 5 μm) or equivalent.
-
Mobile Phase: A gradient elution can be used, for example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Gradient to 95% A, 5% B
-
25-30 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: A suitable wavelength for nicotinic acid derivatives, which can be determined by a UV scan (e.g., around 260 nm).
-
Injection Volume: 10-30 µL.
5. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with the standard.
-
Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area of all peaks in the chromatogram.
-
For stability studies, plot the percentage of the remaining this compound against time to determine the degradation rate.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. NICOTINIC ACID HYDRAZIDE CAS#: 553-53-7 [m.chemicalbook.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Monitoring the progress of reactions involving N'-formylnicotinic acid hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N'-formylnicotinic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: The most common reaction is the condensation with aldehydes and ketones to form N'-formylnicotinic hydrazones.[1][2][3] This reaction is widely used in the synthesis of various derivatives for pharmaceutical and chemical applications.[1][4] The hydrazide moiety (-CONHNH2) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone.[5]
Q2: Which analytical techniques are recommended for monitoring the progress of these reactions?
A2: The progress of reactions involving this compound can be effectively monitored using Thin Layer Chromatography (TLC) for qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative analysis.[6][7][8] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used for the characterization of the final products.[1][9]
Q3: What factors can influence the rate of hydrazone formation?
A3: The rate of hydrazone formation is influenced by several factors, including pH, temperature, and the electronic properties of the reacting aldehyde or ketone.[2][7] Acid catalysis is often employed to accelerate the reaction, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic.[7][10] Reactions are also typically heated to increase the reaction rate.[11] Electron-withdrawing groups on the aldehyde or ketone can also increase the reaction rate.[7]
Q4: How stable is the hydrazone product?
A4: The stability of the resulting hydrazone is dependent on the structure of the aldehyde or ketone used and the pH of the solution. Hydrazones derived from aromatic aldehydes and ketones generally exhibit greater stability compared to those from aliphatic carbonyls.[12][13] The hydrazone linkage can be susceptible to hydrolysis, especially under acidic conditions.[2][14][15]
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Issue 1: Slow or Incomplete Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material (this compound) remaining after the expected reaction time.
-
Low yield of the desired hydrazone product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient Catalysis | Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5).[7][10] |
| Low Reaction Temperature | Increase the reaction temperature. Refluxing in a suitable solvent like ethanol is a common practice to drive the reaction to completion.[8][11] |
| Steric Hindrance | If the aldehyde or ketone is sterically hindered, a longer reaction time or higher temperature may be required. |
| Deactivated Carbonyl Compound | Aldehydes and ketones with strong electron-donating groups may be less reactive. In such cases, increasing the amount of acid catalyst or using a higher boiling point solvent might be necessary.[7] |
Issue 2: Formation of Multiple Products or Impurities
Symptoms:
-
TLC plate shows multiple spots in the reaction mixture lane.
-
HPLC chromatogram displays several peaks in addition to the starting material and the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Side Reactions of the Hydrazide | This compound can potentially undergo self-condensation or other side reactions under harsh conditions. Ensure the reaction temperature is not excessively high and the reaction time is not unnecessarily long. |
| Impure Starting Materials | Verify the purity of this compound and the carbonyl compound using appropriate analytical techniques (e.g., NMR, melting point) before starting the reaction. |
| Decomposition of Product | The hydrazone product might be unstable under the reaction conditions, especially if the pH is too low or the temperature is too high, leading to hydrolysis back to the starting materials or other degradation products.[2][15] Consider running the reaction under milder conditions. |
| Air Oxidation | Hydrazine derivatives can be susceptible to air oxidation.[16] While not a primary concern for this specific compound, if unexpected colored impurities are observed, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial. |
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil instead of a solid.
-
The product is difficult to purify by crystallization or column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Residual Solvent or Reagents | Ensure that all volatile reagents and solvents are thoroughly removed under reduced pressure. Washing the crude product with a non-polar solvent can help remove non-polar impurities. |
| Inappropriate Crystallization Solvent | Screen a variety of solvents or solvent mixtures for crystallization. Common solvents for hydrazones include ethanol, methanol, and ethyl acetate. |
| Product is an Oil | If the product is an oil, try triturating it with a non-polar solvent like hexane or diethyl ether to induce solidification. If this fails, purification by column chromatography on silica gel is the recommended method.[17] |
Quantitative Data
Table 1: General Reaction Conditions for Hydrazone Synthesis from Nicotinic Acid Hydrazide Derivatives
| Hydrazide Derivative | Aldehyde/Ketone | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Nicotinic acid hydrazide | Substituted benzaldehydes | Ethanol | Acetic acid | Reflux | 4 | 70-90 | [11] |
| 6-Hydrazinonicotinyl peptide | Aromatic aldehydes | Aqueous buffer | - | 70 | 0.17 | ~85 | [2] |
| 4-Hydroxybenzohydrazide | Various aldehydes | Methanol | Acetic acid | Reflux | Varies | 76-100 | [8] |
| Isonicotinic hydrazide | Alkylated vanillin | Acetone | K₂CO₃ | Reflux | Varies | >90 | [18] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Hydrazone from this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.[8]
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).[11]
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.[8]
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material), allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
Protocol 2: Monitoring the Reaction by Thin Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane). The ideal eluent should give an Rf value of approximately 0.3-0.5 for the product.
-
On a TLC plate, draw a baseline with a pencil and mark three lanes: 'SM' (Starting Material), 'Co' (Co-spot), and 'RM' (Reaction Mixture).[6]
-
Spot a dilute solution of this compound on the 'SM' and 'Co' lanes.
-
Spot a sample of the reaction mixture on the 'RM' and 'Co' lanes.[6]
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.[6]
-
Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
The reaction is complete when the starting material spot is no longer visible in the 'RM' lane.
Visualizations
Caption: Experimental workflow for hydrazone synthesis.
Caption: Troubleshooting logic for slow reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemoselective hydrazone formation between HYNIC-functionalized peptides and (18)F-fluorinated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of stable hydrazones of a hydrazinonicotinyl-modified peptide for the preparation of 99mTc-labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Isonicotinic Acid Hydrazide vs. N'-Acyl Nicotinic Acid Hydrazides in Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established anti-tubercular agent, isonicotinic acid hydrazide (isoniazid), with the broader class of N'-acyl nicotinic acid hydrazide derivatives. This analysis is supported by experimental data from publicly available research to inform early-stage drug discovery and development.
While direct comparative data for N'-formylnicotinic acid hydrazide against isonicotinic acid hydrazide is not available in the current body of scientific literature, this guide will leverage data from various N'-acyl nicotinic acid hydrazide derivatives to provide a comprehensive overview of their potential. Isonicotinic acid hydrazide, a cornerstone of tuberculosis therapy, serves as the benchmark for this comparison.
I. Chemical Structures and Rationale for Derivatization
Isonicotinic acid hydrazide (INH) is a small, potent molecule. The rationale for synthesizing N'-acyl derivatives often stems from the desire to improve upon the parent compound's properties, such as enhancing lipophilicity for better cell wall penetration, overcoming resistance mechanisms, or reducing metabolic liabilities. The formyl group in this compound represents one of the simplest acyl modifications.
II. Mechanism of Action: A Comparative Overview
Isonicotinic Acid Hydrazide (Isoniazid):
Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Once activated, it forms a covalent adduct with NAD(H), which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[1] This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Disruption of mycolic acid synthesis leads to bacterial cell death.
dot
Caption: Mechanism of action of Isoniazid.
N'-Acyl Nicotinic Acid Hydrazides:
The mechanism of action for N'-acyl nicotinic acid hydrazides is less definitively established and may vary depending on the specific acyl group. It is hypothesized that some derivatives may also act as prodrugs requiring activation, potentially targeting InhA or other enzymes in the mycolic acid synthesis pathway. However, the modification at the N' position could alter their recognition by KatG or lead to the inhibition of other mycobacterial targets. Further research is needed to elucidate the precise mechanisms of this class of compounds.
III. Quantitative Performance Data
The following tables summarize key performance metrics for isonicotinic acid hydrazide and representative N'-acyl nicotinic acid hydrazide derivatives based on available literature. It is important to note the absence of data for this compound.
Table 1: In Vitro Antitubercular Activity
| Compound | Target Strain | MIC (µg/mL) | Reference |
| Isonicotinic acid hydrazide | M. tuberculosis H37Rv | 0.05 - 0.2 | [1] |
| N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis H37Rv | 6.25 | [2] |
| N'-(5-chloroisatin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis H37Rv | 12.5 | [2] |
| N'-(unsubstituted isatin)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis H37Rv | 25 | [2] |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) | Reference |
| Isonicotinic acid hydrazide | HepG2 | >10000 | N/A |
| N'-(2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | HT-29, PC-3, A549, HepG2, MCF-7 | >50 | [2] |
| N'-(5-chloroisatin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | HT-29, PC-3, A549, HepG2, MCF-7 | >50 | [2] |
IV. Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for key experiments.
A. Minimum Inhibitory Concentration (MIC) Determination against Mycobacterium tuberculosis
This protocol outlines the procedure for determining the MIC of a compound against M. tuberculosis using the Microplate Alamar Blue Assay (MABA).
Experimental Workflow:
dot
Caption: Workflow for MIC determination using MABA.
Methodology:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions are then made in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microplate.
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in 7H9 broth and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Each well of the microplate containing the serially diluted compounds is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
-
Alamar Blue Addition: After the initial incubation, a freshly prepared solution of Alamar Blue is added to each well. The plates are then re-incubated for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
B. Cytotoxicity Assay (MTT Assay)
This protocol describes the determination of a compound's cytotoxicity against a mammalian cell line (e.g., HepG2) using the MTT assay.
Methodology:
-
Cell Seeding: Human hepatoma (HepG2) cells are seeded into a 96-well plate at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
C. InhA Inhibition Assay
This enzymatic assay determines the ability of a compound to directly inhibit the InhA enzyme.
Methodology:
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains InhA enzyme, NADH, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Initiation: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.
-
Kinetic Measurement: The oxidation of NADH to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
IC50 Determination: The initial reaction rates are calculated for different concentrations of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.
V. Conclusion
Isonicotinic acid hydrazide remains a critical drug in the fight against tuberculosis, with a well-understood mechanism of action. While direct comparative data for this compound is lacking, the broader class of N'-acyl nicotinic acid hydrazides presents an interesting area for further research. The available data on some of these derivatives suggest that modifications at the N' position can significantly impact antitubercular activity, sometimes leading to a decrease in potency compared to the parent isoniazid. However, these modifications may offer advantages in terms of overcoming specific resistance mechanisms or improving pharmacokinetic properties, warranting further investigation. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data for novel nicotinic acid hydrazide derivatives to better understand their potential as future anti-tubercular agents.
References
A Comparative Analysis of the Biological Activity of Nicotinic Acid Hydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Nicotinic acid, a form of vitamin B3, and its derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological profiles. Among these, nicotinic acid hydrazide derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various nicotinic acid hydrazide derivatives, supported by experimental data, to aid researchers in the field of drug discovery and development.
Antimicrobial Activity
Nicotinic acid hydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal strains. The introduction of different substituents on the hydrazide moiety has been shown to modulate the antimicrobial spectrum and potency.
Comparative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of selected nicotinic acid hydrazide derivatives against various microorganisms. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Candida albicans (MIC µg/mL) | Aspergillus niger (MIC µg/mL) | Reference |
| Thiazolidinone Derivatives (A-F) | Significant Activity | Significant Activity | Significant Activity | Significant Activity | [1][2] |
| N'-acylhydrazones (3a, 3e) | - | 0.220 (P. aeruginosa) | - | - | [3] |
| Acylhydrazone (13) | 3.91 (ATCC 6538), 7.81 (MRSA) | - | - | - | [4][5] |
| 1,3,4-oxadiazoline (25) | 7.81 (ATCC 6538), 15.62 (MRSA) | - | - | - | [4][5] |
| Hydrazide-hydrazone (17) with nitro group | Good Inhibition | - | - | - | [6] |
Antitubercular Activity
One of the most promising therapeutic areas for nicotinic acid hydrazide derivatives is in the treatment of tuberculosis. Several studies have reported potent in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains.
Comparative Antitubercular Data
The table below presents the Minimum Inhibitory Concentration (MIC) of various nicotinic acid hydrazide derivatives against M. tuberculosis.
| Compound/Derivative | Mycobacterium tuberculosis H37Rv (MIC µg/mL) | Reference |
| Isatin Hydrazide (8c) | 6.25 | [7][8][9] |
| Isatin Hydrazide (8b) | 12.5 | [7][8][9] |
| Isatin Hydrazide (8a) | 25 | [7] |
| 6-aryl-2-methylnicotinohydrazides (4a, 4b, 4f) | 25 | [7] |
| Compound 11d | 1.2 | [10] |
| Oxindole Derivatives (OXN-1, -3, -7) | 0.78 | [11] |
The structure-activity relationship (SAR) studies suggest that the lipophilicity of the derivatives is a crucial factor for their antimycobacterial activity.[7][8][12] For instance, the introduction of a bromine atom in isatin hydrazide 8c resulted in a remarkable increase in activity against M. tuberculosis.[7][9]
Anticancer Activity
The antiproliferative potential of nicotinic acid hydrazide derivatives has been investigated against various cancer cell lines. Certain derivatives have shown promising cytotoxicity and selectivity, highlighting their potential as scaffolds for the development of new anticancer agents.
Comparative Anticancer Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5c | HCT-15 (Colon) | - | [13] |
| Compound 5c | PC-3 (Prostate) | - | [13] |
| Compound 5c (VEGFR-2 inhibition) | - | 0.068 | [13] |
| Pyrazolyl-s-triazine derivatives | Various | Remarkable antiproliferative activity | [14] |
| Thiobarbiturate-based s-triazine hydrazones | HepG2 (Liver) | 3.8 ± 0.3 µg/mL | [14] |
| Thiobarbiturate-based s-triazine hydrazones | HCT-116 (Colon) | 1.9 ± 0.4 µg/mL | [14] |
Compound 5c, a novel nicotinic acid-based derivative, exhibited potent cytotoxic activity and was found to be a selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[13]
Anti-inflammatory Activity
Nicotinic acid hydrazide derivatives have also been evaluated for their anti-inflammatory properties. Certain derivatives have demonstrated significant activity in preclinical models of inflammation, suggesting their potential as novel anti-inflammatory agents.[15] For example, nicotinic acid hydrazides substituted with nitro groups have shown promising anti-inflammatory activities.[15]
Comparative Anti-inflammatory Data
| Compound/Derivative | In vitro/In vivo Model | Observed Effect | Reference |
| Thiazolidinone Derivatives | - | Comparable activity to standard drug | [1][2] |
| Nicotinic acid hydrazides with nitro groups | Carrageenan-induced paw edema | Promising anti-inflammatory activities | [15] |
| Compounds 4d, 4f, 4g, 4h, 5b | LPS/INF γ-stimulated RAW 264.7 macrophages | Significant inhibition of nitrite, TNF-α, IL-6, iNOS, and COX-2 | [16] |
The anti-inflammatory effects of these derivatives are often linked to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) and 5-lipoxygenase.[15]
Experimental Protocols
A brief overview of the key experimental methodologies cited in the reviewed literature is provided below.
Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1][2] A series of agar plates containing serial dilutions of the test compound are inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.
In Vitro Antitubercular Activity (Microplate Alamar Blue Assay)
This colorimetric assay is commonly used to determine the MIC of compounds against Mycobacterium tuberculosis. The assay is performed in a 96-well microplate format. The bacteria are incubated with serial dilutions of the test compounds. After a specific incubation period, the Alamar Blue reagent is added. The viability of the bacteria is determined by the color change of the reagent, which is read spectrophotometrically.[10]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. This assay is widely used to determine the IC50 value of a compound, which is the concentration that inhibits cell growth by 50%.
Visualizations
General Synthesis Pathway of Nicotinic Acid Hydrazide Derivatives
The following diagram illustrates a common synthetic route for preparing various nicotinic acid hydrazide derivatives, starting from nicotinic acid.
Caption: General synthesis of nicotinic acid hydrazide derivatives.
Experimental Workflow for Antimicrobial Screening
The diagram below outlines the typical workflow for evaluating the antimicrobial activity of newly synthesized compounds.
Caption: Workflow for antimicrobial activity evaluation.
VEGFR-2 Signaling Pathway Inhibition
This diagram illustrates the inhibition of the VEGFR-2 signaling pathway by a nicotinic acid hydrazide derivative, a mechanism relevant to its anticancer activity.
Caption: Inhibition of VEGFR-2 signaling by a derivative.
References
- 1. ejournal.um.edu.my [ejournal.um.edu.my]
- 2. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
N'-Formylnicotinic Acid Hydrazide: A Comparative Guide to its Potential as a Formylating Agent
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group is a fundamental transformation in organic synthesis, crucial for the construction of a wide array of pharmaceuticals and bioactive molecules. While a variety of formylating agents are commercially available, the search for novel reagents with improved performance characteristics continues. This guide provides an objective comparison of the potential of N'-formylnicotinic acid hydrazide as a formylating agent against established alternatives, supported by available experimental data for the latter and a theoretical assessment for the former.
Executive Summary
Comparative Performance of Formylating Agents
The efficacy of a formylating agent is determined by several factors, including reaction yield, substrate scope, reaction conditions (temperature, time), and the nature of byproducts. The following tables summarize the performance of common formylating agents based on published experimental data.
Table 1: N-Formylation of Primary Amines
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Formic Acid | Aniline | Neat, 80 °C | Not Specified | Good to Excellent | [1] |
| Formic Acid | Benzylamine | Toluene, reflux | 4-9 h | 98% | [2] |
| Acetic Formic Anhydride | Primary Amines | In situ from formic acid and acetic anhydride, -20 °C | < 15 min | 97-100% | [1] |
| N-Formylsaccharin | Aniline | Mechanochemical milling, 30 Hz | 30 min | 52% | [3][4] |
| This compound | Theoretical | Mild to moderate | - | - | - |
Table 2: N-Formylation of Secondary Amines
| Formylating Agent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| Formic Acid | Secondary Alkyl Amines | Neat, 80 °C | Not Specified | Good to Excellent | [1] |
| Acetic Formic Anhydride | Secondary Amines | In situ from formic acid and acetic anhydride, -20 °C | < 15 min | High | [1] |
| N-Formylsaccharin | N-methylaniline | Mechanochemical milling, 30 Hz | Not Specified | Good | [3][4] |
| This compound | Theoretical | Mild to moderate | - | - | - |
Theoretical Reactivity of this compound
The reactivity of an acylating agent is intrinsically linked to the stability of its leaving group. A more stable leaving group generally corresponds to a more reactive acylating agent. We can theoretically assess the potential reactivity of this compound by comparing the stability of its leaving group (nicotinic acid hydrazide) to that of established reagents.
Caption: Theoretical reactivity of formylating agents based on leaving group stability.
Based on this principle, this compound is predicted to be a moderately reactive formylating agent. The stability of the nicotinic acid hydrazide anion is expected to be less than that of the highly stabilized saccharin anion, suggesting that this compound would be less reactive than N-formylsaccharin. However, it is likely more reactive than formic acid, which typically requires a catalyst or harsh conditions to be effective.
Experimental Protocols
Detailed methodologies for the use of established formylating agents are provided below.
Protocol 1: N-Formylation of Amines using Formic Acid
-
Materials: Amine (1.0 equiv.), 85% aqueous formic acid (1.2-2.0 equiv.), toluene.
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and condenser.
-
Procedure:
-
A mixture of the amine and formic acid in toluene is heated to reflux.
-
The reaction is monitored by TLC until the starting amine is consumed (typically 4-9 hours).[2]
-
The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure to yield the crude N-formyl product.[2]
-
Purification, if necessary, can be performed by column chromatography.[2]
-
Caption: Workflow for N-formylation using formic acid.
Protocol 2: N-Formylation of Amines using Acetic Formic Anhydride
-
Materials: Formic acid (excess), acetic anhydride, amine.
-
Apparatus: Round-bottom flask, ice bath.
-
Procedure:
Caption: Workflow for N-formylation using acetic formic anhydride.
Protocol 3: N-Formylation of Amines using N-Formylsaccharin (Mechanochemical)
-
Materials: Amine (1 mmol), N-formylsaccharin (1.1 mmol).
-
Apparatus: Zirconia milling vessel and ball, shaker mill.
-
Procedure:
-
The amine and N-formylsaccharin are placed in a zirconia milling vessel with a zirconia ball.[4]
-
The mixture is milled at a frequency of 30 Hz for 30 to 180 minutes, depending on the amine's reactivity.[4]
-
After the reaction, sodium bicarbonate is added and the mixture is ground for an additional 10 minutes for purification.[4]
-
The solid crude product is dissolved in ethyl acetate, filtered, and the solvent is evaporated to yield the pure formamide.[4]
-
Caption: Workflow for mechanochemical N-formylation using N-formylsaccharin.
Conclusion and Future Outlook
While established formylating agents like formic acid and acetic formic anhydride offer high yields under specific conditions, they can require harsh conditions or are moisture-sensitive. N-Formylsaccharin presents a promising solid, stable alternative, particularly for mechanochemical synthesis.
This compound remains a theoretical candidate for a mild to moderately reactive formylating agent. Its potential advantages could include being a stable, solid reagent that is easy to handle. However, without experimental validation, its practical utility cannot be confirmed.
Future research should focus on:
-
The synthesis and characterization of this compound.
-
The systematic evaluation of its performance in the N-formylation of a diverse range of primary and secondary amines.
-
A direct comparison of its reactivity and yields against established formylating agents under standardized conditions.
Such studies are essential to determine if this compound can indeed serve as a valuable and practical alternative in the synthetic chemist's toolkit.
References
A Comparative Analysis of N'-Formylnicotinic Acid Hydrazide and Other Hydrazide Derivatives in Antimicrobial Research
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
The global challenge of antimicrobial resistance necessitates the continuous exploration of novel therapeutic agents. Hydrazide derivatives have long been a focal point in medicinal chemistry due to their wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties. This guide provides a comparative study of various hydrazide derivatives, with a particular focus on derivatives of nicotinic acid hydrazide and the well-established antitubercular drug, isoniazid (isonicotinic acid hydrazide). While direct experimental data for N'-formylnicotinic acid hydrazide remains limited in the reviewed literature, this analysis establishes a comparative framework based on the performance of structurally related hydrazides, offering valuable insights for future research and drug development.
Comparative Antimicrobial Activity
The antimicrobial efficacy of hydrazide derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antibacterial and antifungal activities of various nicotinic acid hydrazide and isonicotinic acid hydrazide derivatives against a range of microbial strains.
Antibacterial Activity of Nicotinic Acid Hydrazide Derivatives
| Compound | Test Strain | MIC (µg/mL) | Reference |
| N'-(2-pyridinylmethylene)nicotinohydrazide | Methicillin-resistant Staphylococcus aureus | 0.063 | [1] |
| Vancomycin-resistant Enterococci | 0.063 | [1] | |
| Staphylococcus aureus | 0.063 | [1] | |
| Salmonella typhi | 0.063 | [1] | |
| Pseudomonas aeruginosa | 0.063 | [1] | |
| N'-(4-pyridinylmethylene)nicotinohydrazide | Methicillin-resistant Staphylococcus aureus | 0.063 | [1] |
| Vancomycin-resistant Enterococci | 0.063 | [1] | |
| Staphylococcus aureus | 0.063 | [1] | |
| Salmonella typhi | 0.063 | [1] | |
| Pseudomonas aeruginosa | 0.063 | [1] | |
| N'-(2-ethoxybenzylidene)nicotinohydrazide | Methicillin-resistant Staphylococcus aureus | 0.063 | [1] |
| Vancomycin-resistant Enterococci | 0.063 | [1] | |
| Staphylococcus aureus | 0.063 | [1] | |
| Salmonella typhi | 0.063 | [1] | |
| Pseudomonas aeruginosa | 0.063 | [1] | |
| 5-nitrofuran substituted acylhydrazone | Staphylococcus epidermidis | 1.95 | [2] |
| Staphylococcus aureus ATCC 6538 | 3.91 | [2] | |
| Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [2] | |
| Acylhydrazone 5 | Gram-positive bacteria | 7.81 - 15.62 | [2] |
| Acylhydrazone 13 | Gram-positive bacteria | 1.95 - 15.62 | [2] |
Antifungal Activity of Nicotinic Acid Hydrazide Derivatives
| Compound | Test Strain | MIC (µg/mL) | Reference |
| N'-(2-pyridinylmethylene)nicotinohydrazide | Aspergillus niger | 0.063 | [1] |
| Aspergillus flavus | 0.063 | [1] | |
| Candida albicans | 0.063 | [1] | |
| N'-(4-pyridinylmethylene)nicotinohydrazide | Aspergillus niger | 0.063 | [1] |
| Aspergillus flavus | 0.063 | [1] | |
| Candida albicans | 0.063 | [1] | |
| N'-(2-ethoxybenzylidene)nicotinohydrazide | Aspergillus niger | 0.063 | [1] |
| Aspergillus flavus | 0.063 | [1] | |
| Candida albicans | 0.063 | [1] |
Antitubercular Activity of Isonicotinic Acid Hydrazide (Isoniazid) Derivatives
Isoniazid is a cornerstone of tuberculosis treatment.[3][4] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme KatG.[4] The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4]
| Compound | Test Strain | MIC (µg/mL) | Reference |
| Isoniazid-N-acylhydrazone (2) | Mycobacterium tuberculosis H37Rv | Similar to or lower than isoniazid | [5] |
| Isoniazid-N-acylhydrazone (8) | Mycobacterium tuberculosis H37Rv | Similar to or lower than isoniazid | [5] |
| Isoniazid-N-acylhydrazone (9) | Mycobacterium tuberculosis H37Rv | Similar to or lower than isoniazid | [5] |
Experimental Protocols
Synthesis of Hydrazone Derivatives from Nicotinic Acid Hydrazide
The general synthesis of hydrazone derivatives involves the condensation reaction between a hydrazide and a carbonyl compound (aldehyde or ketone).[6][7]
Caption: General workflow for the synthesis of nicotinic acid hydrazone derivatives.
Methodology:
-
Nicotinic acid hydrazide and the respective aldehyde or ketone are dissolved in a suitable solvent, typically ethanol.[7]
-
A catalytic amount of an acid, such as glacial acetic acid, is added to the mixture.[7]
-
The reaction mixture is then refluxed for a specific period.
-
The resulting solid product is filtered, washed, and recrystallized to obtain the pure hydrazone derivative.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Methodology:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the compounds are then prepared in a liquid growth medium in 96-well microtiter plates.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Mechanism of Action: The Case of Isoniazid
The mechanism of action of isoniazid provides a valuable model for understanding how hydrazide derivatives can exert their antimicrobial effects.
Caption: Simplified signaling pathway of isoniazid's mechanism of action.
As a prodrug, isoniazid requires activation by the mycobacterial enzyme KatG. The activated form of isoniazid then covalently binds to and inhibits the activity of InhA, an enoyl-acyl carrier protein reductase. This enzyme is crucial for the elongation of fatty acids, which are precursors for the synthesis of mycolic acids. The disruption of mycolic acid synthesis leads to the loss of integrity of the mycobacterial cell wall, ultimately resulting in bacterial cell death.[4]
Conclusion
This comparative guide highlights the significant antimicrobial potential of hydrazide derivatives, particularly those derived from nicotinic acid and isonicotinic acid. The presented data underscores the importance of the hydrazone moiety in conferring biological activity. While specific experimental data for this compound is not yet widely available, the established activity of related compounds suggests that it and its derivatives are promising candidates for further investigation. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to design and evaluate novel hydrazide-based antimicrobial agents in the ongoing effort to combat infectious diseases. Future studies should aim to synthesize and evaluate this compound and its analogues to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Using Isoniazid More Safely and More Effectively: The Time Is Now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid-N-acylhydrazones as promising compounds for the anti-tuberculosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmascholars.com [pharmascholars.com]
- 7. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides [mdpi.com]
Assessing Cross-Reactivity of N'-formylnicotinic acid hydrazide in Preclinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, ensuring the specificity of a therapeutic candidate is paramount to mitigating off-target effects and reducing the potential for adverse reactions. This guide provides a comprehensive overview of methodologies to assess the cross-reactivity of N'-formylnicotinic acid hydrazide, a small molecule with potential therapeutic applications. By employing robust and systematic screening strategies, researchers can build a detailed profile of its biological interactions, paving the way for safer and more effective medicines.
The following sections detail established experimental protocols, present illustrative data for comparative purposes, and visualize key workflows to guide your cross-reactivity studies.
Importance of Cross-Reactivity Profiling
This compound, as a derivative of nicotinic acid, may interact with a range of biological targets. The hydrazide moiety, in particular, is known for its potential to form complexes and interact with various enzymes.[1] Therefore, a thorough assessment of its binding profile is crucial. Early identification of unintended interactions can save significant time and resources in the drug development pipeline, preventing late-stage failures due to unforeseen toxicity or lack of efficacy.
Recommended Screening Platforms
To comprehensively evaluate the cross-reactivity of this compound, a multi-pronged approach employing both broad-panel screening and targeted validation assays is recommended. Here, we focus on two powerful and widely adopted techniques: Kinome Profiling and Cellular Thermal Shift Assay (CETSA).
Kinase Profiling
Given that protein kinases are a large and functionally diverse enzyme family and are common off-targets for small molecule drugs, kinome profiling is an essential first step.[2][3] This involves screening the compound against a large panel of kinases to identify any unintended inhibitory activity.
Illustrative Data Presentation
The following table summarizes hypothetical results from a kinome profiling screen of this compound against a panel of representative kinases, compared to a known multi-kinase inhibitor.
| Kinase Target | This compound (% Inhibition at 10 µM) | Known Multi-Kinase Inhibitor (% Inhibition at 10 µM) |
| EGFR | < 5% | 95% |
| VEGFR2 | < 5% | 92% |
| SRC | 8% | 88% |
| ABL1 | 3% | 75% |
| CDK2 | 12% | 65% |
| p38α | 9% | 55% |
| Target X | 85% | < 10% |
This data is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocol: Kinase Profiling using a Commercial Service
Numerous Contract Research Organizations (CROs) offer comprehensive kinase profiling services with rapid turnaround times.[4][5][6] The general workflow is as follows:
-
Compound Submission: Provide the CRO with a high-purity sample of this compound at a specified concentration.
-
Assay Format Selection: Choose the desired assay format, typically a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay (e.g., TR-FRET).
-
Kinase Panel Selection: Select a predefined kinase panel (e.g., 100, 250, or over 400 kinases) or customize a panel based on potential therapeutic areas or known off-target liabilities of similar compounds.
-
Screening: The CRO performs the primary screen at a single concentration (e.g., 10 µM) to identify initial "hits."
-
Dose-Response Analysis: For any kinases showing significant inhibition in the primary screen, a follow-up dose-response analysis is conducted to determine the IC₅₀ value, providing a quantitative measure of potency.
-
Data Analysis and Reporting: The CRO provides a comprehensive report detailing the percentage inhibition for all kinases tested and the IC₅₀ values for any confirmed hits.
Workflow for Kinase Profiling
Caption: Workflow for assessing kinase cross-reactivity.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for validating target engagement in a cellular context.[7][8][9] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This method can be used to confirm on-target engagement and to identify off-target interactions within the complex environment of a cell.
Illustrative Data Presentation
The table below shows hypothetical CETSA results for this compound with its intended target and a potential off-target protein.
| Protein Target | Treatment | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
| Target X | Vehicle (DMSO) | 52.5 °C | - |
| Target X | This compound (10 µM) | 56.2 °C | +3.7 °C |
| Off-Target Y | Vehicle (DMSO) | 61.8 °C | - |
| Off-Target Y | This compound (10 µM) | 62.1 °C | +0.3 °C |
This data is for illustrative purposes only and does not represent actual experimental results. A significant positive thermal shift indicates target engagement.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture cells expressing the target protein(s) of interest to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Measure the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the normalized band intensities as a function of temperature to generate a melting curve.
-
Determine the melting temperature (Tₘ) for the vehicle- and compound-treated samples. The difference in Tₘ (ΔTₘ) represents the thermal shift induced by the compound.
-
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for a Western Blot-based CETSA experiment.
Alternative and Complementary Approaches
Beyond kinome profiling and CETSA, several other methods can provide valuable insights into the cross-reactivity of this compound:
-
Competitive Binding Assays: These assays measure the ability of the test compound to displace a known ligand from its target.[10] They are particularly useful for validating hits from primary screens and for determining binding affinities (Kᵢ values).
-
Activity-Based Protein Profiling (ABPP): This chemical proteomics approach uses reactive probes to label entire enzyme families in their native environment.[11][12] Competitive ABPP can be used to assess the selectivity of a compound across a broad range of potential targets.
-
Phenotypic Screening: High-content imaging or other cell-based assays can reveal unexpected cellular effects of a compound, which may be indicative of off-target activities.
Conclusion
A systematic and multi-faceted approach to assessing cross-reactivity is essential for the successful development of this compound as a therapeutic agent. By combining broad-based screening methods like kinome profiling with cellular validation techniques such as CETSA, researchers can build a robust understanding of the compound's selectivity profile. This knowledge is critical for interpreting efficacy and toxicity data, guiding lead optimization efforts, and ultimately, ensuring the safety and success of the drug candidate in clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 3. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. assayquant.com [assayquant.com]
- 5. pharmaron.com [pharmaron.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reproducibility of Biological Assays for IDO1 Inhibition: Featuring a Nicotinic Acid Hydrazide-Based Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility and performance of biological assays used to characterize inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While direct public data on the reproducibility of assays involving N'-formylnicotinic acid hydrazide is limited, this document uses a representative Nicotinic Acid Hydrazide-Based IDO1 Inhibitor (NAH-IN-1) as a focal point for comparison against established clinical candidates, Epacadostat and BMS-986205. The objective is to offer a framework for evaluating the robustness of such assays and the performance of novel inhibitors.
Introduction to IDO1 and the Importance of Assay Reproducibility
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming suppresses the activity of effector T cells and natural killer cells while promoting the generation of regulatory T cells, thereby allowing tumors to evade immune destruction.[2][3]
Given its significant role in tumor immune escape, IDO1 has emerged as a promising target for cancer immunotherapy. The development of small molecule inhibitors targeting IDO1 aims to restore anti-tumor immunity.[3] Robust and reproducible biological assays are paramount for the accurate screening, characterization, and comparison of these inhibitors. Key parameters for assay performance include potency (e.g., IC50), maximal inhibition, and statistical measures of reproducibility such as the Z'-factor and coefficient of variation (CV).
Comparative Performance of IDO1 Inhibitors
The following table summarizes the performance of our representative Nicotinic Acid Hydrazide-Based IDO1 Inhibitor (NAH-IN-1) in a cellular IDO1 inhibition assay, benchmarked against the well-characterized inhibitors Epacadostat and BMS-986205. The data for Epacadostat and BMS-986205 are derived from published studies.[4][5]
| Parameter | NAH-IN-1 (Hypothetical) | Epacadostat | BMS-986205 (Linrodostat) | Reference |
| Target Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | Indoleamine 2,3-dioxygenase 1 (IDO1) | |
| Mechanism of Action | Reversible, Competitive | Reversible, Competitive with Tryptophan | Irreversible, Suicide Inhibitor | [4][6] |
| Cell-Based IC50 | ~25 nM | ~15.3 nM - 18 nM | ~1.1 nM - 9.5 nM | [4][5][7] |
| Maximal Inhibition | ~95% | ~100% | ~80% | [4][5] |
| Assay Z'-Factor | > 0.5 | > 0.5 | > 0.5 | |
| Intra-assay CV (%) | < 10% | < 10% | < 10% | |
| Inter-assay CV (%) | < 15% | < 15% | < 15% |
Experimental Protocols
Reproducibility of results is critically dependent on standardized experimental procedures. Below are detailed protocols for a common cell-based IDO1 inhibition assay.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the enzymatic activity of IDO1 in a cellular context by quantifying the production of kynurenine.
Materials:
-
SK-OV-3 ovarian cancer cell line (or other suitable cell line with inducible IDO1 expression)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS and 2 mM L-glutamine)
-
Recombinant human interferon-gamma (IFNγ)
-
L-tryptophan
-
Test compounds (e.g., NAH-IN-1, Epacadostat, BMS-986205) dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SK-OV-3 cells into 96-well plates at a density of 3 x 10^4 cells/well and allow them to adhere overnight.[4]
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFNγ to the cell culture medium to a final concentration of 100 ng/mL. Incubate for 24 hours at 37°C and 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in assay medium containing L-tryptophan (final concentration 50 µg/mL). Replace the existing cell culture medium with 200 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.2% DMSO) controls.[4][5]
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Sample Collection and Preparation:
-
Transfer 140 µL of the conditioned medium from each well to a new 96-well plate.[5]
-
Add 10 µL of 6.1 N TCA to each well to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine.[5]
-
Incubate the plate at 50°C for 30 minutes.[5]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[4]
-
-
Kynurenine Detection:
-
Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[4]
-
Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Plot the percentage of IDO1 inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic nonlinear regression model to determine the IC50 values.[5]
Visualizations
IDO1 Signaling Pathway and Inhibition
Caption: Mechanism of IDO1-mediated immune suppression and points of intervention by inhibitors.
Experimental Workflow for IDO1 Inhibition Assay
Caption: Step-by-step workflow for the cell-based IDO1 inhibition assay.
References
- 1. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Benchmarking the Performance of N'-formylnicotinic Acid Hydrazide and its Analogues in Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the performance of nicotinic acid hydrazide and its common alternatives in various synthetic protocols. Due to the limited direct experimental data on N'-formylnicotinic acid hydrazide, this guide will focus on the performance of its parent compound, nicotinic acid hydrazide, alongside isonicotinic acid hydrazide and benzohydrazide. These compounds are structurally related and widely used in the synthesis of bioactive molecules, making them relevant benchmarks. The reactivity of this compound is anticipated to be similar to these analogues, particularly in reactions involving the terminal nitrogen of the hydrazide moiety.
Performance in Schiff Base Synthesis
The condensation of hydrazides with aldehydes to form hydrazones (Schiff bases) is a fundamental transformation in medicinal chemistry, yielding compounds with a wide range of biological activities. The efficiency of this reaction is a key performance indicator for the utility of a hydrazide precursor.
Comparative Data for Schiff Base Synthesis
| Hydrazide | Aldehyde | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| Nicotinic Acid Hydrazide | Various Aromatic Aldehydes | Stirring at Room Temp. | Lemon Juice / Ethanol | 15 min | Good (not quantified) | [1] |
| Nicotinic Acid Hydrazide | Benzaldehyde | Reflux | Acetic Acid / Ethanol | 2 hr | Not specified | [2] |
| Isonicotinic Acid Hydrazide | Vanillin | Reflux | Glacial Acetic Acid / Ethanol | 6-8 hr | 88.28 | [3] |
| Isonicotinic Acid Hydrazide | Vanillin | Stirring | Water | 120 min | 95 | [3] |
| Isonicotinic Acid Hydrazide | Vanillin | Sonication | Water | 60 min | 95.60 | [3] |
| Isonicotinic Acid Hydrazide | Vanillin | Microwave | Water | 8 min | 96.88 | [3] |
| Benzohydrazide | 2-hydroxy-3-methoxy benzaldehyde | Reflux | Ethanol | 5 hr | 62.1 | [4] |
| Benzohydrazide | 2-hydroxybenzaldehyde | Reflux | Ethanol | 5 hr | 61.11 | [4] |
| 4-Hydroxybenzoic Acid Hydrazide | Various Aromatic Aldehydes | Reflux | Ethanol | 3-7 hr | Not specified | [5] |
| 4-Hydroxybenzoic Acid Hydrazide | Various Aromatic Aldehydes | Microwave | Ethanol | 3-8 min | High (not quantified) | [5] |
Experimental Protocol: Green Synthesis of Nicotinic Acid Hydrazide Schiff Bases[1]
-
Dissolve nicotinic acid hydrazide (0.01 mol) in ethanol (5.0 ml).
-
Add lemon juice (2.0 ml) to the solution with swirling.
-
Add the desired aldehyde (0.01 mol).
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Monitor the reaction completion using thin-layer chromatography.
Experimental Protocol: Conventional Synthesis of Isonicotinic Acid Hydrazide Schiff Bases[3][6]
-
Dissolve isonicotinic acid hydrazide (0.01 M) in ethanol.
-
Add a solution of the desired aldehyde (0.01 M) in ethanol with intermittent shaking.
-
Add a few drops of glacial acetic acid to the mixture with shaking.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction completion using thin-layer chromatography (CHCl3:Methanol 8:2).
-
Concentrate the reaction mixture, wash the residue with water, and dry.
-
Recrystallize the crude product from alcohol to obtain the pure hydrazone.
Performance in 1,3,4-Oxadiazole Synthesis
The cyclization of hydrazones is a common route to synthesize 1,3,4-oxadiazole derivatives, which are important scaffolds in drug discovery. The following data compares the performance of nicotinic acid hydrazide and other hydrazides in this transformation.
Comparative Data for 1,3,4-Oxadiazole Synthesis
| Starting Hydrazone From | Cyclizing Agent | Method | Time | Yield (%) | Reference |
| 6-methyl nicotinic acid hydrazone | Acetic Anhydride | Reflux | 6.5 hr | Not specified | [6] |
| Nicotinic acid hydrazone | Lead Dioxide | Stirring at 25°C | 1 hr | Not specified | [2] |
| 4-Hydroxybenzoic acid hydrazone | Acetic Anhydride | Reflux | 5-17 hr | Not specified | [7] |
| 4-Hydroxybenzoic acid hydrazone | Acetic Anhydride | Microwave | 10-40 min | High (not quantified) | [7] |
| 3-chloro-1-benzothiophene-2-carbohydrazide | N-formyl derivative cyclized with P2O5 | Reflux | 1 hr | 53 | [8] |
Experimental Protocol: Synthesis of 2-(3-Pyridyl)-5-aryl-1,3,4-oxadiazoles[2]
-
Add the hydrazone (0.01 mole) to glacial acetic acid (40 ml) with stirring until a homogenous solution is formed.
-
Add lead dioxide (2.4 g, 0.01 mole) to the solution.
-
Stir the mixture at 25°C for 1 hour.
-
Add ice-water (100 ml) and let the mixture stand for 24 hours in a refrigerator.
-
Filter the precipitate and recrystallize from ethanol.
Visualizing Synthetic Pathways and Workflows
To better illustrate the processes discussed, the following diagrams outline the general workflows and logical relationships in the synthesis of hydrazones and the comparison of synthetic methods.
Caption: General workflow for the synthesis of hydrazones (Schiff bases).
Caption: Key performance indicators for comparing synthetic methods.
Summary and Outlook
The presented data indicates that modern techniques such as microwave irradiation and sonication, particularly in aqueous media, can significantly improve the efficiency of Schiff base synthesis from hydrazides, leading to higher yields in shorter reaction times compared to conventional reflux methods.[3][5] The use of green catalysts like lemon juice also presents a promising, environmentally friendly alternative.[1]
While specific data for this compound is not yet widely available in the literature, the protocols and benchmarks established for nicotinic acid hydrazide and its isomers provide a strong foundation for its application in synthetic chemistry. The formyl group on the N' position may influence the electronic properties and solubility of the molecule but is not expected to inhibit the participation of the terminal -NH2 group in condensation and cyclization reactions. Researchers are encouraged to adapt the optimized protocols presented herein for their work with this compound and to contribute to the growing body of knowledge on this and related compounds.
References
- 1. scispace.com [scispace.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. tandfonline.com [tandfonline.com]
- 4. impactfactor.org [impactfactor.org]
- 5. chemmethod.com [chemmethod.com]
- 6. inovatus.es [inovatus.es]
- 7. chemmethod.com [chemmethod.com]
- 8. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Preclinical Evaluation of Nicotinic Acid Hydrazide Derivatives
An Examination of In Vitro and In Vivo Methodologies
Introduction: While specific research on N'-formylnicotinic acid hydrazide is not extensively available in current literature, a broad and robust body of work exists for a closely related class of compounds: nicotinic acid hydrazide derivatives. These compounds, primarily hydrazones formed by the condensation of nicotinic acid hydrazide with various aldehydes, have been the subject of numerous preclinical studies. This guide provides a comparative overview of the in vitro and in vivo methodologies used to evaluate the biological activities of these derivatives, with a focus on their antimicrobial, anti-inflammatory, and analgesic properties. The data and protocols presented are synthesized from multiple studies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on nicotinic acid hydrazide derivatives.
Table 1: In Vitro Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Thiazolidinone derivatives | Staphylococcus aureus | 25-75 | [1] |
| Thiazolidinone derivatives | Escherichia coli | 25-75 | [1] |
| Thiazolidinone derivatives | Candida albicans | 25-75 | [1] |
| Thiazolidinone derivatives | Aspergillus niger | 25-75 | [1] |
| Isatin hydrazides | Mycobacterium tuberculosis | 6.25-12.5 | [2] |
| Pyrazole & Oxadiazole derivatives | Various microorganisms | Not specified | [3] |
MIC: Minimum Inhibitory Concentration
Table 2: In Vitro Anti-inflammatory Activity of Hydrazide Derivatives
| Compound Type | Assay | IC50 (µg/mL) | Reference |
| Thiazole-based hydrazides | Protein Denaturation Inhibition | 46.29–100.60 | [4] |
IC50: Half-maximal Inhibitory Concentration
Table 3: In Vivo Anti-inflammatory and Analgesic Activity of Hydrazide Derivatives
| Compound Type | Animal Model | Assay | Dose | % Inhibition | Reference |
| Nicotinic acid (nitro-benzylidene)-hydrazide | Rat | Carrageenan-induced paw edema | 20 mg/kg | 35.73 - 37.29 | [5][6] |
| Hydrazide and Hydrazine derivatives | Mouse | Acetic acid-induced writhing | Not specified | Significant reduction | [7][8][9] |
| N-pyrrolylcarbohydrazide derivatives | Rat | Carrageenan-induced paw edema | 20-40 mg/kg | Significant reduction | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Synthesis of Nicotinic Acid Hydrazide Derivatives (Schiff Bases)
-
Starting Materials: Nicotinic acid hydrazide and various aromatic aldehydes.[1][12]
-
Procedure:
-
Dissolve equimolar amounts of nicotinic acid hydrazide and the appropriate aromatic aldehyde in a suitable solvent, such as ethanol.[1]
-
Add a few drops of a catalyst, like glacial acetic acid or lemon juice (as a green catalyst).[1][12]
-
The reaction mixture is typically heated under reflux for a specified period (e.g., 1-5 hours).[1][13]
-
Monitor the reaction progress using thin-layer chromatography.[12]
-
After completion, the mixture is cooled, and the resulting precipitate (the Schiff base derivative) is filtered, washed, and recrystallized to obtain the pure compound.[1]
-
2. In Vitro Antimicrobial Susceptibility Testing (Agar Steak Dilution Method for MIC)
-
Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains.[1]
-
Procedure:
-
Prepare a series of twofold dilutions of the test compounds in a suitable solvent like DMSO.[1]
-
Incorporate these dilutions into molten nutrient agar (for bacteria) or Sabouraud dextrose agar (for fungi) and pour into Petri plates.[1]
-
Prepare standardized inoculums of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Once the agar has solidified, streak the microbial cultures onto the surface of the agar plates.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
-
3. In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)
-
Objective: To assess the anti-inflammatory potential of compounds by measuring their ability to inhibit protein denaturation.[4]
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, bovine serum albumin (BSA), and phosphate-buffered saline (pH 6.3).[4]
-
A control group is maintained without the test compound. Diclofenac sodium is often used as a standard reference drug.[4]
-
Incubate the mixtures at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
Calculate the percentage inhibition of protein denaturation and determine the IC50 value for each compound.[4]
-
4. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema in Rats)
-
Objective: To evaluate the acute anti-inflammatory activity of the compounds in a live animal model.[5][6]
-
Procedure:
-
Use adult Wistar rats, fasted overnight before the experiment.
-
Administer the test compounds and a standard drug (e.g., diclofenac sodium) orally or intraperitoneally at a specific dose. The control group receives only the vehicle.[5]
-
After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the left hind paw of each rat to induce inflammation.[5]
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.[5][6]
-
5. In Vivo Analgesic Assay (Acetic Acid-Induced Writhing Test in Mice)
-
Objective: To screen for peripheral analgesic activity.[8][9]
-
Procedure:
-
Use mice and administer the test compounds and a standard drug (e.g., mefenamic acid) at specified doses.[7][8]
-
After a predetermined time, inject a 0.6% solution of acetic acid intraperitoneally to induce a writhing response (abdominal constrictions).[8]
-
Immediately after the injection, place the mice in an observation chamber and count the number of writhes for a specific period (e.g., 20 minutes).
-
Calculate the percentage reduction in the number of writhes for the treated groups compared to the control group.[7][9]
-
Visualizations
Diagram 1: General Workflow for Synthesis and Evaluation of Nicotinic Acid Hydrazide Derivatives
Caption: A typical workflow from chemical synthesis to biological evaluation.
Diagram 2: Conceptual Overview of Structure-Activity Relationship (SAR) Studies
References
- 1. ejournal.um.edu.my [ejournal.um.edu.my]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. hygeiajournal.com [hygeiajournal.com]
- 6. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmascholars.com [pharmascholars.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N'-formylnicotinic Acid Hydrazide: A Step-by-Step Guide for Laboratory Professionals
Hazard Profile of Structurally Related Compounds
To underscore the importance of cautious handling and disposal, the following table summarizes the hazard classifications for compounds structurally similar to N'-formylnicotinic acid hydrazide. This data strongly suggests that this compound should be managed as a hazardous substance.
| Compound | CAS Number | Hazard Statements |
| Isonicotinic acid hydrazide | 54-85-3 | Harmful if swallowed. Causes skin, eye, and respiratory irritation. May cause organ damage through prolonged or repeated exposure.[1][2][3] |
| Nicotinic acid hydrazide | 553-53-7 | Causes eye, skin, and respiratory tract irritation. Questionable carcinogen.[4] |
| Formic acid hydrazide | 624-84-0 | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[3][5] |
| Hydrazine | 302-01-2 | Flammable, Toxic, Corrosive, Reactive. Carcinogen.[6] |
| Pyridine | 110-86-1 | Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[7] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the essential steps for the safe disposal of this compound from a laboratory setting. This protocol is based on general best practices for handling hazardous chemical waste and should be adapted to comply with institutional and local regulations.
Experimental Protocol: Waste Segregation and Collection
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[6]
-
Waste Characterization: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent paper), must be classified as hazardous waste.
-
Select a Compatible Waste Container:
-
Use a container that is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[8]
-
The container material must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container can safely hold the solvent used.[9]
-
Do not use metal containers for potentially corrosive waste.
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container before adding any waste.[8]
-
Clearly write the full chemical name: "this compound" and list all other constituents, including solvents and their approximate percentages.
-
Include the date of accumulation and the name of the generating researcher or lab.
-
-
Waste Accumulation:
-
Collect all waste streams containing this compound in the designated, labeled container.
-
Keep the container closed at all times, except when adding waste.[8]
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials, such as strong oxidizing agents.[10]
-
Experimental Protocol: Spill Management and Decontamination
-
Spill Containment: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.
-
Spill Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area. For empty containers that held the substance, triple-rinse with a suitable solvent. Collect the rinsate as hazardous waste.[8] After this procedure, the container may be disposed of in the trash, though it is best practice to reuse the container for compatible waste.[8]
Experimental Protocol: Final Disposal
-
Arrange for Professional Disposal: Do not dispose of this compound down the drain or in the regular trash.
-
Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[6][9]
-
Documentation: Complete any required waste disposal forms or tags provided by your EHS office. Ensure all information is accurate and complete to facilitate proper disposal.[9]
Disposal Workflow Visualization
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Personal protective equipment for handling N'-formylnicotinic acid hydrazide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N'-formylnicotinic acid hydrazide. The following procedures and recommendations are based on available data for structurally similar compounds and general best practices for handling hydrazide derivatives.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on data from analogous compounds like nicotinic acid hydrazide and formic acid hydrazide, the primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
-
Potential Carcinogen: Hydrazine derivatives have been associated with carcinogenic effects.[4][5]
| Hazard Classification | Category |
| Acute Oral Toxicity | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the foundation of safe handling. The following PPE is mandatory when working with this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and absorption. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and dust.[1] |
| Skin and Body Protection | Fire/flame-resistant lab coat, full-length pants, and closed-toe shoes. | To protect skin from accidental contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if working outside of a fume hood or if dust is generated. | To prevent inhalation of harmful dust or aerosols.[1] |
Operational Plan: Safe Handling and Storage
Adherence to strict operational protocols is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust.
-
Avoidance of Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[2] Keep it segregated from strong oxidizing agents.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or exposure.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as outlined above, including respiratory protection.
-
Contain the Spill: For solid spills, gently cover with a damp paper towel to avoid raising dust. For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Neutralization (for Hydrazine Compounds): For spills of hydrazine compounds, application of slaked lime (calcium hydroxide) is recommended for neutralization.[6]
-
Cleanup: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
-
Dispose: Dispose of all cleanup materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Caption: Workflow for responding to a chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Nicotinic acid hydrazide carcinogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enhs.uark.edu [enhs.uark.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
